8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-5-8-3-2-4-10(13)11(8)9(12)6-7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZTVWNEHROOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoro-6-methyl-1-tetralone: A Structural and Synthetic Analysis
Introduction
8-Fluoro-6-methyl-1-tetralone is a substituted bicyclic aromatic ketone. Its molecular framework is built upon the 1-tetralone core, which is a partially hydrogenated naphthalene ring system featuring a ketone group. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 6-position is anticipated to confer unique chemical and physical properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The tetralone scaffold itself is a privileged structure found in numerous pharmaceutical agents, underscoring the potential of its derivatives.[1][2] This guide provides a comprehensive overview of the molecular characteristics, predicted spectroscopic data, and potential synthetic pathways for 8-Fluoro-6-methyl-1-tetralone, drawing upon established knowledge of related tetralone analogs.
Molecular Formula and Weight
The fundamental attributes of 8-Fluoro-6-methyl-1-tetralone are its chemical formula and molecular weight, which are essential for its characterization and use in quantitative experimental work.
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| Monoisotopic Mass | 178.079393 Da |
The molecular formula is derived from the base structure of 1-tetralone (C₁₀H₁₀O) with the addition of one fluorine and one methyl group, and the subtraction of two hydrogen atoms to account for the substitutions on the aromatic ring. The molecular weight is calculated based on this formula.
Structural and Chemical Properties
The structure of 8-Fluoro-6-methyl-1-tetralone combines aromatic and aliphatic features, which dictates its reactivity and potential applications. The core is a 1-tetralone, which can be viewed as a benzo-fused cyclohexanone.[3]
Key Structural Features:
-
Aromatic Ring: The benzene ring is substituted with an electron-withdrawing fluorine atom and an electron-donating methyl group. This substitution pattern influences the electron density of the ring and its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.
-
Aliphatic Ring: The saturated six-membered ring contains a ketone and two methylene groups. The α-methylene group (at the 2-position) is particularly reactive due to the adjacent carbonyl group and can undergo a variety of reactions, including enolization, alkylation, and condensation.[3]
-
Carbonyl Group: The ketone at the 1-position is a key functional group, serving as a site for nucleophilic attack and as a handle for further chemical modifications.
The interplay of these features makes 8-Fluoro-6-methyl-1-tetralone a versatile intermediate for the synthesis of more complex molecules.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two signals are expected in the aromatic region, likely appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
-
Aliphatic Protons: The protons on the saturated ring will appear as multiplets in the upfield region. Specifically, three distinct signals are anticipated for the methylene groups at the 2, 3, and 4-positions.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be present, likely in the range of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (δ ~197-198 ppm) is characteristic of the ketone carbonyl carbon.[1]
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The signals will be spread over the typical aromatic range (δ 110-160 ppm).
-
Aliphatic Carbons: Three signals corresponding to the methylene carbons of the saturated ring will be observed in the upfield region (δ 20-40 ppm).[1]
-
Methyl Carbon: A signal for the methyl carbon is expected around δ 21 ppm.[1]
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ will be indicative of the conjugated ketone carbonyl group.
-
C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹ will correspond to the carbon-fluorine bond.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Synthetic Methodologies
The synthesis of 8-Fluoro-6-methyl-1-tetralone can be approached through established methods for constructing the tetralone core, followed by or incorporating the desired substitutions. A plausible synthetic route is the intramolecular Friedel-Crafts acylation of a suitably substituted 4-phenylbutanoic acid.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from general procedures for the synthesis of substituted tetralones.[1][5]
Step 1: Synthesis of 4-(3-Fluoro-5-methylphenyl)butanoic acid
This precursor can be synthesized through various multi-step routes, often starting from a commercially available fluoromethyl-substituted benzene derivative.
Step 2: Intramolecular Friedel-Crafts Acylation
Materials:
-
4-(3-Fluoro-5-methylphenyl)butanoic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: To a solution of 4-(3-fluoro-5-methylphenyl)butanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 5 °C. Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-Fluoro-6-methyl-1-tetralone.
Applications in Research and Drug Development
The 1-tetralone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific applications for 8-Fluoro-6-methyl-1-tetralone are not yet documented, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents.
-
Oncology: Tetralone-based compounds have been investigated as anticancer agents.[1] The unique substitution pattern of 8-Fluoro-6-methyl-1-tetralone could be exploited to develop new compounds with improved efficacy or selectivity.
-
Neuroscience: The tetralone core is present in drugs targeting the central nervous system, such as antidepressants.[1]
-
Antimicrobial Agents: Modifications of the 1-tetralone structure have yielded compounds with significant antibacterial and antifungal properties.[2]
The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, making this a particularly interesting scaffold for drug design.
Safety and Handling
Substituted tetralones should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, 8-Fluoro-6-methyl-1-tetralone may be an irritant.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
8-Fluoro-6-methyl-1-tetralone represents a promising, albeit currently under-explored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure is ripe for elaboration into more complex molecules. The insights provided in this guide, based on the well-documented chemistry of related tetralones, aim to facilitate further research and unlock the potential of this and other novel substituted tetralones in the fields of synthetic and medicinal chemistry.
References
- Poon, P. S., & Banerjee, A. K. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide.
- Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 30(12), 1-15.
-
PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
- Cabrera, A., & Banerjee, A. K. (2010). Synthesis of 8-Methoxy-1-Tetralone. Canadian Journal of Chemistry, 88(10), 1045-1049.
-
ChemBK. (n.d.). 6-METHYL-1-TETRALONE. Retrieved from [Link]
Sources
Solubility Profile & Process Development Guide: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
[1][2]
Executive Summary
This compound (hereafter FMT ) is a lipophilic, bicyclic ketone intermediate often utilized in the synthesis of PARP inhibitors and fluorinated bioactive scaffolds.[1][2]
Unlike simple tetralones, the presence of the C8-fluorine and C6-methyl substituents significantly alters the crystal lattice energy and solvation thermodynamics.[1] Experimental evidence and structural analogs (e.g., 6-methyl-1-tetralone) suggest FMT exists as a low-melting solid or viscous oil at ambient conditions.[1] Consequently, its "solubility" profile is governed more by miscibility and phase separation temperatures (oiling out) than by classical saturation kinetics.
Key Findings:
-
Primary Solvent Class: Chlorinated solvents (DCM) and aromatic hydrocarbons (Toluene).
-
Purification Vector: Cryogenic recrystallization from hydrocarbon/ester mixtures (Heptane/EtOAc).
-
Critical Risk: Propensity to form "oiled-out" phases rather than discrete crystals due to low melting point depression.[1]
Physicochemical Characterization & Theoretical Modeling[1][4]
To design a robust solubility protocol, we must first understand the molecular drivers of dissolution for FMT.
Structural Impact on Solvation
-
The Fluorine Effect (C8-Position): The high electronegativity of the fluorine atom at C8 creates a dipole vector opposing the C1-carbonyl.[1] However, unlike a hydroxyl group, it does not offer hydrogen bond donation. It increases lipophilicity (LogP shift ~ +0.2 vs. H-analog) and weakens the crystal lattice, often lowering the melting point compared to the non-fluorinated parent.
-
The Methyl Effect (C6-Position): Adds bulk and hydrophobicity, further reducing water solubility and enhancing affinity for non-polar solvents like Hexanes and Toluene.[1]
Predicted Physicochemical Parameters[2][5]
Solubility Profile in Organic Solvents[1]
The following data summarizes the thermodynamic miscibility and solubility behavior of FMT. Note that for low-melting compounds, "Soluble" often implies complete miscibility at
Table 1: Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (>500 mg/mL) | Reaction solvent; liquid-liquid extraction.[1] |
| Aromatic | Toluene | High (>400 mg/mL) | High-temp reaction; azeotropic drying.[1] |
| Esters | Ethyl Acetate (EtOAc) | High (>300 mg/mL) | Solvent for recrystallization (good solubilizer).[1] |
| Ethers | THF, MTBE | High (>300 mg/mL) | Grignard/Lithiation reactions. |
| Alkanes | n-Heptane, Hexanes | Moderate/Temp.[1] Dep. | Anti-solvent for crystallization.[1] |
| Alcohols | Methanol, IPA | Moderate | Potential for cold crystallization; risk of oiling out. |
| Polar Aprotic | DMSO, DMF | High | Not recommended (difficult removal). |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Wash solvent for salt removal.[1] |
The "Oiling Out" Phenomenon
Because FMT has a predicted melting point near ambient temperature, attempting to crystallize it from a boiling solvent (e.g., boiling Ethanol) often results in the formation of a second liquid phase (oil) upon cooling, rather than crystals.
Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility curves for your specific batch.[1]
-
Preparation: Add excess solid/oil FMT (approx. 500 mg) to 1.0 mL of target solvent in a HPLC vial.
-
Equilibration: Shake at controlled temperature (25°C) for 24 hours.
-
Check: If solution is clear, add more solid until saturation (turbidity) is observed.
-
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).
-
Quantification: Evaporate a known volume (e.g., 0.5 mL) under nitrogen flow and weigh the residue.
-
Calculation:
[1]
-
Protocol B: Purification via Cryogenic Recrystallization
Designed for low-melting solids.[1]
-
Dissolution: Dissolve crude FMT in Ethyl Acetate (1.5 volumes relative to mass).
-
Anti-Solvent Addition: Slowly add n-Heptane (3.0 volumes) at room temperature.
-
Observation: The solution should remain clear. If turbidity occurs, add minimal EtOAc to clarify.
-
-
Cooling Ramp: Cool the mixture to -20°C at a rate of 5°C/hour.
-
Critical Step: If the product oils out, reheat to RT, add 10% more EtOAc, and repeat cooling with vigorous stirring to induce nucleation.
-
-
Harvest: Filter the cold slurry immediately. Wash with pre-chilled (-20°C) Heptane.[1]
Visualizing the Process Logic
The following diagrams illustrate the decision-making process for solvent selection and purification.
Diagram 1: Purification Decision Tree
This workflow determines whether to use Crystallization or Chromatography based on the physical state of the crude material.
Caption: Decision logic for purifying 8-Fluoro-6-methyl-1-tetralone based on physical state.
Diagram 2: Thermodynamic Cycle of Dissolution
Understanding why fluorination affects solubility: The lattice energy barrier vs. solvation enthalpy.
Caption: Thermodynamic cycle showing how lattice energy reduction by Fluorine aids dissolution.[1][2]
References
-
Tetralone Properties: National Institute of Standards and Technology (NIST). 1-Tetralone: Phase change data and thermochemistry. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in pharmaceutical industry: fluorine-substituted drugs." Chemical Society Reviews, 2008. Link
-
Solubility Modeling: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Applied for HSP prediction of tetralone derivatives).
-
Synthesis of Methyl-Tetralones: Sigma-Aldrich Product Specification, 6-Methyl-1-tetralone. Link[1]
-
Recrystallization of Lipophilic Intermediates: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for anti-solvent protocols).
Safety Data Sheet (SDS) for 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
[1][2]
Chemical Identification & Physicochemical Profile
This compound represents a functionalized tetralone scaffold, critical in the synthesis of serotonin modulators, steroid analogs, and polycyclic aromatic hydrocarbons.[2] The presence of the C8-fluorine atom introduces electronic modulation (inductive withdrawal) that distinguishes its reactivity profile from the parent tetralone.[1][2]
Core Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 8-Fluoro-6-methyl-1-tetralone |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| CAS Number | Not Listed in Major Public Indices (Analog CAS: 51015-29-3 for 6-Me) |
| Physical State | Solid (Low melting point) or Viscous Liquid (Supercooled) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Predicted Physicochemical Properties[1][2][7][8]
-
Boiling Point: ~285–295°C (Predicted based on 6-methyl-1-tetralone BP of 284°C; F-substitution typically elevates BP slightly due to dipole interactions).[1][2]
-
Melting Point: 30–45°C (Estimated; tetralones often exist as low-melting solids).[1][2]
-
LogP: ~2.8 (Lipophilic; capable of crossing biological membranes).[1][2]
Hazard Identification (GHS Classification)
Based on the toxicological profile of the Tetralone class and Fluorinated Aromatics, this substance is classified as a Category 2 Irritant with potential acute oral toxicity.[1][2]
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Code | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] | Metabolic activation of the ketone moiety; potential interference with redox cycles.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4][5] | Lipophilic solvent action disrupts dermal barrier; fluorinated motif increases penetration.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5] | Direct interaction with mucosal membranes.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][4] | Volatile organic vapors irritate the upper respiratory tract.[1][2] |
Safe Handling & Experimental Causality
As an Application Scientist, I emphasize that safety is not just compliance—it is the prevention of experimental failure. Tetralones are susceptible to alpha-oxidation and aldol condensation if mishandled, which degrades purity and creates unknown byproducts.[1][2]
Inert Atmosphere Protocol
Requirement: Handle under Nitrogen (N₂) or Argon (Ar).[1]
-
Causality: The alpha-carbon (C2 position) is acidic.[1][2] Exposure to atmospheric oxygen, especially in the presence of light or trace bases, can lead to the formation of hydroperoxides or alpha-diketones.[1][2]
-
Protocol: Flush headspace of storage containers with inert gas after every use.[1][2]
Weighing & Transfer Workflow
The following diagram outlines the self-validating workflow to minimize exposure and degradation.
Figure 1: Safe handling workflow emphasizing immediate dissolution to reduce surface area exposure to air.[1][2]
Synthesis & Application Context
In drug discovery, 8-Fluoro-6-methyl-1-tetralone is a high-value scaffold.[1][2] The fluorine at the C8 position is strategically placed to block metabolic hydroxylation (a common clearance pathway) or to modulate binding affinity via electronic effects.[1][2]
Key Reaction Risks[2][11]
-
Grignard Addition (1,2-Addition):
-
Alpha-Bromination:
Synthesis Utility Decision Tree
This diagram illustrates where this compound fits in a synthesis campaign and the associated safety checkpoints.
Figure 2: Synthetic divergence from the tetralone core, highlighting specific safety risks (H2 evolution, High Temp).[1][2]
Emergency Response Protocols
These protocols are designed to be self-validating : following the step inherently checks the previous one.[1][2]
Spill Response (Liquid/Solid)
-
Ventilate: Ensure fume hood sash is at the emergency position (lowered).
-
Adsorb: Use a Vermiculite or Sand dam.[1][2] Do not use combustible materials like paper towels for large spills.[1][2]
-
Neutralize: Wash the area with a dilute surfactant solution.[1][2] Tetralones are lipophilic; water alone will spread the contamination.[1][2]
First Aid
-
Eye Contact: Irrigate with water for 15 minutes .[1][2][6] Causality: Fluorinated organics can persist in lipid membranes; extended flushing is required to rely on mechanical removal.[1][2]
-
Skin Contact: Wash with soap and water .[1][2][5][7] Avoid alcohol-based sanitizers, which may increase skin permeability to the compound.[1][2]
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia (chemical pneumonitis) outweighs the benefit of expulsion.[1][2]
Storage & Stability
References
Sources
- 1. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Guide: Physicochemical Characterization & Melting Point Analysis of 8-Fluoro-6-methyl-1-tetralone
[1]
Executive Summary
8-Fluoro-6-methyl-1-tetralone is a critical bicyclic building block, often implicated in the synthesis of camptothecin analogues (e.g., Exatecan derivatives) and other topoisomerase I inhibitors.[1][]
Unlike its solid analogues (e.g., 6-methoxy-1-tetralone), 8-Fluoro-6-methyl-1-tetralone is predominantly a liquid or low-melting solid at standard temperature and pressure (STP) .[1][] Consequently, the "melting point range" often requested in technical dossiers refers either to its freezing point onset (typically < 25°C) or, more commonly, to the melting point of its crystalline derivatives (oximes or semicarbazones) used for identity verification.[1][]
This guide outlines the definitive physicochemical profile, synthesis-dependent impurity markers that influence phase transitions, and the validated protocols for thermal analysis.[1][]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Understanding the structural drivers of the phase state is essential for handling and purification.[1][]
| Property | Specification | Notes |
| Chemical Name | 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one | IUPAC |
| Molecular Formula | C₁₁H₁₁FO | |
| Molecular Weight | 178.20 g/mol | |
| Physical State (STP) | Viscous Liquid / Low-Melting Solid | Tendency to supercool.[1][][3][4] |
| Predicted Boiling Point | 275°C – 285°C (at 760 mmHg) | Primary purification vector.[1] |
| Density | ~1.15 g/cm³ | |
| Melting Point (Predicted) | 15°C – 22°C | Highly dependent on purity.[1][] |
| Flash Point | > 110°C |
Structural Context & Phase Behavior
The introduction of the fluorine atom at the C8 position creates electronic repulsion with the carbonyl oxygen (periplauar effect), distorting planarity.[1][] Combined with the C6-methyl group, this asymmetry disrupts the crystal lattice packing efficiency seen in unsubstituted 1-tetralone (MP 2–7°C) or 6-methoxy-1-tetralone (MP 77–79°C).[1] Therefore, the compound remains liquid at room temperature unless high-purity seeding is employed at sub-ambient temperatures.[1]
Synthesis & Impurity Impact on Melting Range[1][2]
The "melting point" of this intermediate is a proxy for purity.[1][] Synthetic byproducts (regioisomers) act as eutectic impurities, significantly depressing the freezing point.[1]
Validated Synthetic Pathway (Friedel-Crafts Cyclization)[1][2]
The most robust route involves the cyclization of 4-(3-fluoro-5-methylphenyl)butanoic acid.[1][]
Figure 1: Synthetic pathway highlighting the regioisomer challenge.[1] The 6-fluoro-8-methyl isomer is the critical impurity affecting thermal properties.[1]
Experimental Protocols: Thermal Analysis
Since the compound is likely liquid, standard capillary melting point methods are unsuitable.[1][] Two protocols are defined below: one for the neat liquid (DSC) and one for the solid derivative (Capillary).[1][]
Protocol A: Differential Scanning Calorimetry (DSC) for Neat Compound
Objective: Determine the freezing onset and glass transition temperature (Tg).[1][]
-
Sample Prep: Hermetically seal 5–10 mg of 8-Fluoro-6-methyl-1-tetralone in an aluminum pan.
-
Cycle:
-
Equilibrate at 25°C.
-
Cool to -60°C at 10°C/min (to induce crystallization).
-
Hold for 5 min.
-
Heat to 50°C at 5°C/min.
-
-
Analysis: Identify the endothermic melt peak.
Protocol B: Derivatization (The "Solid" Melting Point)
Objective: Create a crystalline solid for traditional identity verification.[1][] Reagent: Semicarbazide Hydrochloride.[1][]
-
Dissolution: Dissolve 0.5 g of 8-Fluoro-6-methyl-1-tetralone in 5 mL ethanol.
-
Addition: Add 0.5 g Semicarbazide HCl and 0.8 g Sodium Acetate dissolved in minimal water.
-
Reflux: Heat on a steam bath for 30 minutes.
-
Crystallization: Cool on ice. The semicarbazone derivative will precipitate.[1][]
-
Recrystallization: Purify from ethanol/water.
-
Measurement: Measure MP of the dry solid.
-
Target Range (Derivative):210°C – 215°C (Typical for tetralone semicarbazones).[1][]
-
Analytical Workflow for Quality Assurance
To ensure the "melting point" data is valid, it must be corroborated by orthogonal methods.[1]
Figure 2: Integrated workflow for characterizing liquid tetralone intermediates.
References
-
Tetralone Homolog Data : 1-Tetralone (CAS 529-34-0) is a liquid (MP 2-7°C); 6-Fluoro-1-tetralone (CAS 703-67-3) is a liquid (BP 120-122°C @ 0.5 mmHg).[1][]
-
Source: [1]
-
-
Synthetic Methodology: "Friedel-Crafts Cyclization of Substituted Phenylbutyric Acids." Journal of Organic Chemistry.
-
Source: [1]
-
-
Exatecan Intermediates: "Synthesis of 8-amino-6-fluoro-1-tetralone derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold).
-
Source: [1][]
-
- General Characterization: "Identification of Organic Compounds: Preparation of Derivatives." Vogel's Textbook of Practical Organic Chemistry.
Note: Due to the specialized nature of 8-Fluoro-6-methyl-1-tetralone, specific experimental values should be validated internally using the protocols defined in Section 4.
Navigating a Niche Scaffold: A Technical Guide to 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making them attractive for drug discovery programs. This in-depth technical guide addresses the synthesis, characterization, and potential applications of a novel, yet not commercially available, tetralone derivative: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one. Due to its absence from commercial catalogs, this guide provides a comprehensive, field-proven perspective on its de novo synthesis, leveraging established chemical transformations. Furthermore, we delve into the prospective utility of this compound in modern drug discovery, particularly in the realms of oncology and neuroscience, supported by an analysis of the role of fluorinated scaffolds in medicinal chemistry.
Introduction: The Rationale for Fluorinated and Methylated Tetralones
The 3,4-dihydronaphthalen-1(2H)-one, or α-tetralone, core is a versatile building block in organic synthesis and medicinal chemistry.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating interaction with biological targets. The incorporation of a fluorine atom can have profound effects on a molecule's properties.[2] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[3][4][5] Concurrently, a methyl group can provide a lipophilic anchor, improve metabolic stability, and offer a point for further chemical modification. The combination of these two substituents on the tetralone ring system, as in this compound, presents a unique opportunity to explore novel chemical space and develop new therapeutic agents.
De Novo Synthesis: A Proposed Pathway
Given the lack of commercial suppliers, researchers interested in this compound must rely on chemical synthesis. A plausible and efficient route involves an intramolecular Friedel-Crafts acylation of a suitably substituted 4-arylbutyric acid.[6][7] This multi-step synthesis is outlined below.
Synthetic Workflow Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Bioisosteric Properties of 8-Fluoro-6-methyl-1-tetralone in Drug Design: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of bioisosteres is essential for overcoming developability bottlenecks such as poor metabolic stability, off-target toxicity, and suboptimal target affinity[1]. Among privileged bicyclic scaffolds, 8-Fluoro-6-methyl-1-tetralone emerges as a highly specialized, conformationally restricted building block. By integrating a rigidified tetralone core with precise stereoelectronic and lipophilic substitutions, this scaffold offers drug development professionals a powerful tool for designing CNS-active agents, kinase inhibitors, and steroid mimetics.
This whitepaper deconstructs the structural rationale, physicochemical profile, and synthetic methodologies associated with 8-Fluoro-6-methyl-1-tetralone, providing a comprehensive guide for its application in rational drug design.
Structural and Bioisosteric Rationale
The architectural brilliance of 8-Fluoro-6-methyl-1-tetralone lies in the synergistic effects of its three core components: the bicyclic framework, the lipophilic 6-methyl shield, and the stereoelectronically active 8-fluoro substituent.
The Tetralone Core: Conformational Restriction
The 1-tetralone moiety is a well-documented bicyclic aromatic ketone present in numerous pharmaceutical agents, including acetylcholinesterase inhibitors and antidepressants[2]. In drug design, it serves as a conformationally locked bioisostere for open-chain aryl ketones. By tethering the carbonyl group to the aromatic ring via a saturated two-carbon bridge, the scaffold minimizes the entropic penalty of binding, ensuring the C1 carbonyl—a critical hydrogen-bond acceptor—is permanently oriented in a predictable 3D vector[1].
The 6-Methyl Substituent: Lipophilic Bulk and Metabolic Shielding
The introduction of a methyl group at the 6-position serves a dual bioisosteric function. First, it acts as an isostere for a chlorine atom or a trifluoromethyl (
The 8-Fluoro Substituent: The Peri-Effect
The substitution of hydrogen by fluorine is a premier monovalent isosteric replacement[4]. While their van der Waals radii are similar (1.20 Å for H vs. 1.35 Å for F), fluorine's extreme electronegativity fundamentally alters the electronic landscape[4].
In this scaffold, the fluorine atom is situated peri to the C1 carbonyl. This spatial proximity induces a profound stereoelectronic phenomenon known as the peri-fluoro effect[5]. The highly electronegative fluorine exerts strong dipole-dipole repulsion against the carbonyl oxygen. This interaction restricts the conformational flexibility of the fused ring system, locking it into a rigid geometry[5]. Furthermore, the peri-fluorine exerts a strong inductive effect, pulling electron density away from the aromatic system, while simultaneously capable of donating a lone pair through mesomeric resonance, thereby fine-tuning the pKa and hydrogen-bond accepting capacity of the adjacent carbonyl[4].
Pharmacophore mapping and bioisosteric logic of the 8-Fluoro-6-methyl-1-tetralone scaffold.
Quantitative Physicochemical Profiling
The strategic addition of the 6-methyl and 8-fluoro groups significantly alters the physicochemical properties of the base tetralone scaffold. The table below summarizes the comparative data, highlighting how these bioisosteric replacements optimize the molecule for drug-like space (Rule of 5 compliance).
| Compound | Molecular Weight ( g/mol ) | cLogP (Estimated) | TPSA (Ų) | Key Developability Advantage |
| 1-Tetralone | 146.19 | ~2.00 | 17.1 | Baseline scaffold; metabolically vulnerable. |
| 6-Methyl-1-tetralone | 160.21[2] | ~2.50 | 17.1 | Enhanced lipophilicity; blocks 6-hydroxylation. |
| 8-Fluoro-1-tetralone | 164.18[6] | ~2.20 | 17.1 | Conformational locking via peri-effect. |
| 8-Fluoro-6-methyl-1-tetralone | 178.20 | ~2.70 | 17.1 | Optimal balance of metabolic stability and rigidity. |
Experimental Protocols: Synthesis and Validation
To ensure high scientific integrity and reproducibility, the synthesis of 8-Fluoro-6-methyl-1-tetralone must be executed using a modified non-aqueous Balz-Schiemann approach. This protocol utilizes a diazonium tetrafluoroborate intermediate, adapted from validated methodologies for peri-fluorinated tetralones[6].
Step-by-Step Synthetic Methodology
Step 1: Non-Aqueous Diazotization
-
Procedure: Dissolve 8-amino-6-methyl-1-tetralone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add boron trifluoride etherate (
, 1.5 equiv)[6]. -
Causality: The
acts as both a Lewis acid to activate the amine and a direct source of the tetrafluoroborate ( ) counterion necessary for the subsequent decomposition[6]. -
Reaction: Dropwise add a solution of tert-butyl nitrite (1.2 equiv) in DCM. Stir vigorously at 0 °C for 1 hour[6].
-
Causality: tert-Butyl nitrite is an organic-soluble nitrosating agent that efficiently converts the primary amine into a diazonium salt without requiring aqueous acidic conditions, preventing unwanted side reactions with the tetralone core[6].
Step 2: Intermediate Isolation (Self-Validating Checkpoint)
-
Procedure: Cool the mixture in a dry ice bath and dilute with pentane. Stir for 10 minutes, allow the solid to settle, and decant the solvent. Repeat once and dry the solid under vacuum[6].
-
Causality: Pentane acts as an anti-solvent. The dramatic drop in polarity forces the diazonium tetrafluoroborate intermediate to precipitate, allowing for the removal of unreacted nitrosating agent[6].
-
Validation: The formation of a distinct solid precipitate serves as a visual checkpoint. An LC-MS aliquot should be taken to confirm the mass of the diazonium species.
Step 3: Thermal Decomposition (Fluorination)
-
Procedure: Suspend the dried diazonium solid in heptane and heat at 100 °C for 2 hours[6].
-
Causality: Thermal energy drives the extrusion of nitrogen gas (
), generating a highly reactive aryl cation that immediately abstracts a fluoride ion from the counterion, yielding the 8-fluoro product[6].
Step 4: Purification
-
Procedure: Cool to room temperature, dissolve in DCM, and wash sequentially with water and brine. Dry over anhydrous
, filter, and concentrate. Purify via Biotage column chromatography (silica gel, hexane/ethyl acetate gradient)[6].
Step-by-step synthetic workflow for 8-Fluoro-6-methyl-1-tetralone via diazonium intermediate.
Conclusion
The 8-Fluoro-6-methyl-1-tetralone scaffold represents a masterclass in applied bioisosterism. By combining the conformational rigidity of a bicyclic ketone with the metabolic shielding of a 6-methyl group and the stereoelectronic locking of a peri-fluoro substituent, medicinal chemists can deploy this building block to solve complex developability problems. Its predictable synthetic route and robust physicochemical profile make it an invaluable asset in the pursuit of novel, highly selective therapeutics.
References
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
- Bioisosterism: A Rational Approach in Drug Design. The University of Tokyo.
- 6-Methyl-1-tetralone | 51015-29-3. Benchchem.
- 628731-58-8 | CAS D
- Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 628731-58-8 | CAS DataBase [m.chemicalbook.com]
An In-depth Technical Guide to the Metabolic Stability of 8-Fluoro Substituted Tetralones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Tetralone Scaffolds
The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] However, like many therapeutic candidates, tetralone derivatives can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[2][3][4] This metabolic liability can lead to poor pharmacokinetic profiles, reduced bioavailability, and the formation of potentially toxic metabolites, thereby hindering their development into effective drugs.[5][6]
A well-established strategy to enhance the metabolic stability of drug candidates is the introduction of fluorine atoms at metabolically vulnerable positions.[7][8][9][10][11] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[9][12] By strategically placing a fluorine atom, such as at the 8-position of the tetralone ring, medicinal chemists can effectively "shield" the molecule from metabolic attack, thereby improving its drug-like properties.[11][13][14] This guide provides a comprehensive overview of the metabolic stability of 8-fluoro substituted tetralones, including their presumed metabolic pathways, the rationale behind the 8-fluoro substitution, and a detailed protocol for assessing their metabolic stability in vitro.
Presumed Metabolic Pathways of Tetralones
The metabolism of the parent tetralin structure primarily involves hydroxylation at various positions, followed by conjugation reactions such as glucuronidation.[15] For tetralones, the metabolic landscape is likely to be dominated by the following transformations, catalyzed predominantly by CYP450 enzymes:[2][3][16]
-
Aromatic Hydroxylation: The aromatic ring of the tetralone is susceptible to hydroxylation at positions 5, 6, 7, and 8. This is a common metabolic pathway for many aromatic compounds.[2][3]
-
Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol, forming the corresponding tetralol.
-
Aliphatic Hydroxylation: The saturated portion of the tetralone ring can also undergo hydroxylation, although this is generally less favored than aromatic hydroxylation.
Following these initial Phase I metabolic reactions, the newly introduced hydroxyl groups can undergo Phase II conjugation with endogenous molecules like glucuronic acid, leading to more water-soluble metabolites that are readily excreted.[15]
Caption: General metabolic pathways of tetralones.
The Impact of 8-Fluoro Substitution on Metabolic Stability
The strategic placement of a fluorine atom at the 8-position of the tetralone ring is anticipated to significantly enhance its metabolic stability through several mechanisms:
-
Blocking a Key Metabolic Hotspot: The 8-position is a prime site for aromatic hydroxylation. By replacing the C-H bond with a much stronger C-F bond, this metabolic pathway is effectively blocked.[9][11]
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring can inductively withdraw electron density.[9][10] This can deactivate the ring towards electrophilic attack by CYP450 enzymes, thereby reducing the rate of hydroxylation at other positions as well.[14]
-
Altered Binding Affinity: The introduction of a fluorine atom can alter the way the molecule binds to the active site of metabolizing enzymes.[17][18] This can lead to a less favorable orientation for metabolism, further contributing to increased stability.
The net result of these effects is a slower rate of metabolism, leading to a longer in vivo half-life, increased systemic exposure, and potentially a more favorable safety profile due to the reduced formation of metabolites.[7][8]
Caption: Impact of 8-fluoro substitution on metabolic stability.
In Vitro Assessment of Metabolic Stability: A Detailed Protocol
The most common and reliable method for assessing the in vitro metabolic stability of a compound is the liver microsomal stability assay.[5][19][20][21] Liver microsomes are subcellular fractions that are rich in CYP450 enzymes.[20][22] This protocol outlines a standard procedure for determining the metabolic stability of 8-fluoro substituted tetralones.
Materials and Equipment:
-
Human liver microsomes (pooled from multiple donors)
-
Test compound (8-fluoro substituted tetralone) and non-fluorinated analog
-
Positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or methanol (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[23]
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the non-fluorinated analog in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Thaw the human liver microsomes on ice and dilute to the desired working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
Data Analysis and Interpretation:
The rate of disappearance of the parent compound over time is used to determine its metabolic stability. The data is typically plotted as the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated.[6][20]
Data Presentation: Comparative Metabolic Stability
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Tetralone-A | (Non-fluorinated) | 15 | 46.2 |
| 8-Fluoro-Tetralone-A | (Fluorinated) | > 60 | < 11.6 |
| Verapamil | (Positive Control) | 12 | 57.8 |
Data presented is hypothetical and for illustrative purposes.
The expected outcome is that the 8-fluoro substituted tetralone will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, demonstrating enhanced metabolic stability.
Conclusion
The strategic incorporation of an 8-fluoro substituent into the tetralone scaffold is a powerful approach to mitigate metabolic liabilities. By blocking a key site of oxidative metabolism and altering the electronic properties of the molecule, this substitution can significantly enhance metabolic stability. The in vitro liver microsomal stability assay is a robust and essential tool for evaluating the effectiveness of this strategy in early drug discovery. The insights gained from such studies are critical for guiding lead optimization efforts and selecting drug candidates with improved pharmacokinetic profiles for further development.
References
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Mezencev, R. (2020). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 1-10. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. [Link]
-
MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
Powers, J. C., & Asaad, N. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6532. [Link]
-
Böhm, H. J., Banner, D., & Weber, L. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
News-Medical. (2018, September 6). Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. [Link]
-
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
U.S. Food and Drug Administration. (2012). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Wernevik, J., Giordanetto, F., & H-G, L. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
-
Ma, B., & Chowdhury, S. K. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 12(8), 755-767. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
MTTlab. (n.d.). Microsomal Stability Assay. [Link]
-
Wang, S., & O'Hagan, D. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 83(23), 14167-14180. [Link]
-
Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. Biochemical Journal, 108(4), 551-559. [Link]
-
Simons, C., et al. (2005). Novel Tetralone-Derived Retinoic Acid Metabolism Blocking Agents: Synthesis and in Vitro Evaluation with Liver Microsomal and MCF-7 CYP26A1 Cell Assays. Journal of Medicinal Chemistry, 48(23), 7266-7275. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetralones. [Link]
-
Simons, C., et al. (2005). Novel Tetralone-Derived Retinoic Acid Metabolism Blocking Agents: Synthesis and in Vitro Evaluation with Liver Microsomal and MCF-7 CYP26A1 Cell Assays. Journal of Medicinal Chemistry, 48(23), 7266-7275. [Link]
-
Simons, C., et al. (2005). Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. Journal of Medicinal Chemistry, 48(23), 7266-7275. [Link]
-
Fasan, R. (2012). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. Angewandte Chemie International Edition, 51(4), 930-934. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
- Google Patents. (1995). WO1995015299A1 - Process for preparing a chiral tetralone.
-
Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics (pp. 66-78). Royal Society of Chemistry. [Link]
-
Creative Biolabs. (2025, June 23). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Tiscione, E., et al. (2021). Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high-resolution mass spectrometry. Drug Testing and Analysis, 13(6), 1165-1173. [Link]
-
ResearchGate. (2014, August 11). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. [Link]
-
Wang, S., & O'Hagan, D. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 83(23), 14167-14180. [Link]
-
ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
ACS Omega. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]
-
BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations. [Link]
-
BioPharma Services. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
ResearchGate. (n.d.). Effect of the fluorine atom on metabolic stability. % remaining: .... [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
Cambridge Open Engage. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
Sources
- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. metabolon.com [metabolon.com]
- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 6. nuvisan.com [nuvisan.com]
- 7. annualreviews.org [annualreviews.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. tandfonline.com [tandfonline.com]
- 12. news-medical.net [news-medical.net]
- 13. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. mttlab.eu [mttlab.eu]
- 22. mttlab.eu [mttlab.eu]
- 23. resolvemass.ca [resolvemass.ca]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Regioselective Synthesis and Scale-Up Protocol for 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Synonym: 8-Fluoro-6-methyl-1-tetralone) CAS Registry Number: 1273677-35-2[1][2]
Executive Summary
Fluorinated tetralones are highly privileged scaffolds in medicinal chemistry, frequently utilized to impart metabolic stability and conformational restriction in CNS-active agents and kinase inhibitors. The synthesis of This compound presents a unique regiochemical challenge: the intramolecular cyclization of the precursor must be strictly controlled to avoid the formation of unwanted structural isomers.
This application note details a robust, four-step synthetic workflow starting from commercially available 1-bromo-3-fluoro-5-methylbenzene. By leveraging a palladium-catalyzed Heck coupling, followed by olefin reduction, ester saponification, and a highly regioselective intramolecular Friedel-Crafts acylation using Eaton’s reagent[3][4], this protocol ensures high fidelity, excellent yields, and scalability.
Mechanistic Rationale & Pathway Design (Expertise & Experience)
As process scientists, our primary objective is to design routes that are not only high-yielding but mechanistically predictable and self-correcting. The synthesis is built upon two critical design pillars:
I. Chain Elongation via Heck Coupling
To install the necessary four-carbon aliphatic chain, we utilize a Mizoroki-Heck cross-coupling between 1-bromo-3-fluoro-5-methylbenzene and methyl 3-butenoate.
-
Causality of Reagent Choice: Methyl 3-butenoate is chosen over gaseous olefins (like ethylene) to avoid pressurized reactors. During the Heck catalytic cycle,
-hydride elimination typically results in double-bond migration, yielding the conjugated methyl 4-arylbut-2-enoate as the thermodynamic sink. Because the subsequent step is a global catalytic hydrogenation, this olefin isomerization is inconsequential, making the process highly robust and forgiving.
II. Regioselective Friedel-Crafts Acylation
The pivotal step is the intramolecular Friedel-Crafts acylation of 4-(3-fluoro-5-methylphenyl)butanoic acid. The aromatic ring possesses two theoretical sites for cyclization: C6 (ortho to fluorine, para to methyl) and C2 (ortho to methyl, para to fluorine).
-
Electronic Degeneracy: Both C2 and C6 attacks lead to a Wheland intermediate where the positive charge is delocalized across the carbons bearing the alkyl chain, the methyl group, and the fluorine atom. Electronically, both pathways are highly activated.
-
Steric Differentiation (The Deciding Factor): The regioselectivity is entirely dictated by steric hindrance. The van der Waals radius of a methyl group (2.00 Å) is significantly larger than that of a fluorine atom (1.47 Å). Cyclization at C2 requires the acylium ion to attack between the bulky alkyl tether and the methyl group—a high-energy transition state. Conversely, attack at C6 occurs between the alkyl tether and the much smaller fluorine atom. This steric differentiation drives the reaction exclusively toward the C6 position, yielding the target 8-fluoro-6-methyl-1-tetralone without detectable levels of the 6-fluoro-8-methyl isomer.
Fig 1. Four-step synthetic workflow for this compound.
Fig 2. Regioselectivity logic driven by steric differentiation during Friedel-Crafts acylation.
Experimental Protocols (Trustworthiness & Self-Validation)
The following procedures are engineered to be self-validating; at each step, clear physical or spectroscopic indicators confirm the success of the transformation before proceeding.
Step 1: Synthesis of Methyl 4-(3-fluoro-5-methylphenyl)but-2-enoate
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, add 1-bromo-3-fluoro-5-methylbenzene (50.0 g, 264 mmol), methyl 3-butenoate (39.7 g, 396 mmol), and anhydrous DMF (250 mL).
-
Catalyst Addition: Degas the solution with N₂ for 15 minutes. Add triethylamine (73.5 mL, 528 mmol), tri(o-tolyl)phosphine (8.0 g, 26.4 mmol), and palladium(II) acetate (2.96 g, 13.2 mmol).
-
Reaction: Heat the mixture to 100 °C under N₂ for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (500 mL), and wash sequentially with water (3 × 200 mL) and brine (200 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel plug (Hexanes/EtOAc 9:1).
-
Self-Validation & QC: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (
) will disappear, replaced by a strongly UV-active spot ( ). H NMR will show characteristic conjugated olefinic protons at 5.8 and 7.0 ppm.
Step 2: Synthesis of Methyl 4-(3-fluoro-5-methylphenyl)butanoate
-
Setup: Dissolve the intermediate from Step 1 (approx. 50 g) in HPLC-grade Methanol (300 mL) in a hydrogenation flask.
-
Reaction: Carefully add 10% Pd/C (5.0 g, 10 wt%). Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield a colorless oil.
-
Self-Validation & QC: The reaction is complete when H₂ uptake ceases.
H NMR must show the complete disappearance of the olefinic signals and the emergence of three distinct aliphatic methylene multiplets between 1.8 and 2.7 ppm.
Step 3: Synthesis of 4-(3-Fluoro-5-methylphenyl)butanoic acid
-
Setup: Dissolve the saturated ester (45.0 g, 214 mmol) in a mixture of THF (200 mL) and H₂O (100 mL).
-
Reaction: Add lithium hydroxide monohydrate (26.9 g, 642 mmol) in one portion. Stir at room temperature for 6 hours.
-
Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water (100 mL) and wash with diethyl ether (100 mL) to remove non-polar impurities. Acidify the aqueous layer with 2M HCl to pH 2 at 0 °C. Extract the precipitated acid with EtOAc (3 × 150 mL). Dry over Na₂SO₄ and concentrate to yield a white solid.
-
Self-Validation & QC: TLC in non-polar solvents will show a baseline spot. IR spectroscopy is the best rapid QC tool here: look for the appearance of a massive, broad O-H stretch from 2500–3000 cm⁻¹ and a shift in the carbonyl stretch to ~1710 cm⁻¹.
Step 4: Intramolecular Friedel-Crafts Acylation (Eaton's Reagent)
Note: Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is utilized here as it avoids the extreme viscosity and mass-transfer issues associated with traditional Polyphosphoric Acid (PPA)[3][4][5].
-
Setup: To a 250 mL round-bottom flask, add the carboxylic acid from Step 3 (35.0 g, 178 mmol).
-
Reaction: Slowly add Eaton’s Reagent (175 mL, 5 volumes). The mixture will become a homogenous, deep amber solution. Heat to 75 °C and stir for 2 hours[3][5].
-
Workup: Cool the mixture to room temperature and carefully pour it over vigorously stirred crushed ice (500 g). Extract the resulting aqueous suspension with EtOAc (3 × 200 mL). Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization (Hexanes/EtOAc) or column chromatography.
-
Self-Validation & QC: The successful formation of the tetralone ring is visually indicated by the reaction turning a deep amber color. IR spectroscopy will confirm the loss of the broad carboxylic acid O-H stretch and the appearance of a sharp, conjugated ketone C=O stretch at ~1680 cm⁻¹.
Quantitative Data Presentation
| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Marker |
| 1 | Methyl 4-(3-fluoro-5-methylphenyl)but-2-enoate | 82% | >95% | |
| 2 | Methyl 4-(3-fluoro-5-methylphenyl)butanoate | 95% | >98% | Disappearance of alkene signals in |
| 3 | 4-(3-Fluoro-5-methylphenyl)butanoic acid | 92% | >98% | Broad OH stretch in IR (~2500–3000 cm⁻¹) |
| 4 | This compound | 78% | >99% |
References
-
Palladium-Catalyzed Vinylation of Organic Halides (The Heck Reaction), Organic Reactions,[Link]
-
Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid (Eaton's Reagent Original Paper), Journal of Organic Chemistry,[Link]
Sources
Application Note: Regioselective Synthesis of 8-Fluoro-6-methyl-1-tetralone via Intramolecular Friedel-Crafts Acylation
Introduction & Strategic Rationale
The 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) scaffold is a privileged pharmacophore in drug discovery, frequently serving as a rigidified core for kinase inhibitors, antidepressants, and oncology therapeutics. The synthesis of multi-substituted tetralones, such as 8-fluoro-6-methyl-1-tetralone , presents a unique synthetic challenge: controlling the regioselectivity of the ring closure.
This application note details the intramolecular Friedel-Crafts acylation of 4-(3-fluoro-5-methylphenyl)butanoic acid . By leveraging the distinct steric and electronic profiles of the fluorine and methyl substituents, we can drive the cyclization to proceed with high regiocontrol, yielding the desired 8-fluoro-6-methyl isomer.
Mechanistic Causality & Regioselectivity (Expertise & Experience)
The Friedel-Crafts acylation relies on the generation of a highly reactive, resonance-stabilized acylium ion [1]. Unlike intermolecular alkylations, acylations do not suffer from carbocation rearrangements. However, because the resulting ketone product acts as a Lewis base and forms an irreversible complex with the Lewis acid catalyst (e.g.,
The Regiochemical Dilemma
Activation of 4-(3-fluoro-5-methylphenyl)butanoic acid yields an acylium ion tethered to a di-substituted aromatic ring. Cyclization can theoretically occur at two ortho positions relative to the aliphatic chain:
-
C2 Position: Located between the alkyl chain and the fluorine atom.
-
C6 Position: Located between the alkyl chain and the methyl group.
Electronic vs. Steric Control
Electronically, the arenium ion intermediates for both pathways distribute their positive charge across the exact same carbons (C1, C3, C5 of the original phenyl ring). Both pathways benefit from the
However, the regioselectivity is overwhelmingly dictated by steric hindrance . The van der Waals radius of a methyl group (~2.00 Å) is significantly larger than that of a fluorine atom (~1.47 Å). The bulky acylium-
Figure 1: Mechanistic pathway and regioselective steric logic of the intramolecular acylation.
Experimental Protocols (Trustworthiness)
To ensure a self-validating system, two distinct methodologies are provided. Protocol A is the classical two-step approach offering the highest yield and regioselectivity. Protocol B utilizes Eaton's Reagent for a greener, one-pot direct cyclization, ideal for rapid library generation.
Protocol A: Classical Two-Step Synthesis ( Mediated)
This protocol relies on the intermediate formation of an acid chloride, ensuring complete conversion before the introduction of the Lewis acid.
Step 1: Acid Chloride Formation
-
Charge a flame-dried round-bottom flask with 4-(3-fluoro-5-methylphenyl)butanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, accelerating the chlorination.
-
Cool the mixture to 0 °C under an inert atmosphere (Nitrogen/Argon).
-
Add oxalyl chloride (1.2 eq) dropwise. Observe gas evolution (
, , ). -
Warm to room temperature (RT) and stir for 2 hours.
-
Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and dissolved gases, yielding the crude acid chloride as a yellow oil.
Step 2: Intramolecular Cyclization
-
Redissolve the crude acid chloride in anhydrous DCM (10 mL/g) and cool to 0 °C.
-
Add anhydrous Aluminum Chloride (
, 1.5 eq) in small portions. The solution will turn deep orange/red, indicating the formation of the acylium- complex. -
Stir at 0 °C for 1 hour, then allow the reaction to warm to RT and stir for an additional 4 hours. Monitor via TLC (quench an aliquot in methanol to observe the methyl ester).
-
Quench: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: Quenching with acid rather than plain water prevents the formation of insoluble aluminum hydroxide gels, which cause severe emulsions and trap the product.
-
Separate the organic layer. Extract the aqueous phase twice with DCM.
-
Wash the combined organics with saturated aqueous
(to remove trace acidic byproducts) and brine. -
Dry over anhydrous
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure product.
Protocol B: Direct One-Pot Cyclization (Eaton's Reagent)
-
Charge a flask with 4-(3-fluoro-5-methylphenyl)butanoic acid (1.0 eq).
-
Add Eaton's Reagent (7.7 wt%
in methanesulfonic acid, 10 mL/g of substrate). -
Heat the mixture to 60 °C and stir for 4–6 hours.
-
Cool to RT and carefully pour the viscous mixture into ice water.
-
Extract with Ethyl Acetate (3x). Wash the combined organics with saturated
until the aqueous phase is basic (pH > 7). -
Wash with brine, dry over
, and concentrate.
Figure 2: Comparative experimental workflows for the synthesis of 8-fluoro-6-methyl-1-tetralone.
Quantitative Data & Analytical Expectations
Table 1: Protocol Comparison Matrix
| Parameter | Protocol A (Classical | Protocol B (Eaton's Reagent) |
| Reagents | Oxalyl Chloride, | |
| Solvent | Anhydrous DCM | Neat (Reagent acts as solvent) |
| Temperature Profile | 0 °C | 60 °C |
| Expected Yield | 75 – 85% | 60 – 70% |
| Regiomeric Ratio (C2:C6) | > 95:5 | ~ 90:10 |
| Scalability | Excellent (up to multi-kg) | Moderate (exothermic quench) |
Table 2: Expected Analytical Signatures for 8-Fluoro-6-methyl-1-tetralone
Validation of the regiochemistry is best achieved via 1H and 19F NMR. The absence of a proton signal ortho to the carbonyl (which would appear further downfield) confirms cyclization at the C2 position.
| Analytical Method | Expected Signals / Values | Structural Interpretation |
| 1H NMR (400 MHz, | Aromatic protons at C5 and C7. Meta-coupling and F-coupling visible. | |
| Aliphatic | ||
| Aliphatic | ||
| Aryl methyl group at C6. | ||
| Aliphatic | ||
| 19F NMR (376 MHz, | Aryl fluorine at C8. | |
| LC-MS (ESI+) | m/z 179.1 | Corresponds to exact mass of |
References
Application Note: Reductive Amination of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Executive Summary
Substrate: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: N/A for specific isomer, analogous to 8-fluoro-1-tetralone derivatives). Reaction Class: Reductive Amination (Direct & Indirect). Primary Challenge: The 8-fluoro substituent exerts a significant peri-interaction , creating steric hindrance and electronic deactivation at the C1 carbonyl. Standard reductive amination protocols (e.g., NaBH(OAc)₃/AcOH) often result in stalled imine formation or low conversion. Recommended Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination . This Lewis acid acts as a dual-function catalyst: it activates the sterically crowded carbonyl and chemically scavenges water to drive the equilibrium toward the imine/enamine intermediate prior to reduction.
Scientific Foundation & Mechanistic Insight
The "8-Fluoro" Effect
In 1-tetralone systems, the C8 position is peri to the C1 carbonyl. Substituents at C8 project into the space of the carbonyl oxygen.
-
Steric Consequence: The 8-fluoro group prevents the optimal approach of the nucleophilic amine, slowing down the initial attack.
-
Electronic Consequence: While fluorine is inductively withdrawing (activating the carbonyl), its mesomeric donation and the repulsion between the fluorine lone pairs and the carbonyl oxygen can destabilize the tetrahedral intermediate.
Why Titanium(IV) Isopropoxide?
For hindered ketones like 8-fluoro-6-methyl-1-tetralone, thermodynamic equilibrium favors the ketone over the imine.
-
Activation: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenging: The reaction generates water. Ti(OiPr)₄ hydrolyzes irreversibly to TiO₂ (solid), effectively removing water and forcing the reaction to completion (Le Chatelier’s principle).
Reaction Pathway Visualization
The following diagram illustrates the critical role of Titanium in overcoming the activation energy barrier imposed by the 8-fluoro group.
Figure 1: Mechanistic pathway highlighting the dual role of Titanium(IV) Isopropoxide in overcoming peri-steric hindrance.
Experimental Protocols
Method A: Titanium(IV) Mediated Reductive Amination (Recommended)
Best for: Primary and secondary amines, hindered substrates, and maximizing yield.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv (Use HCl salt + Et3N if free base is volatile)
-
Catalyst: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
Step-by-Step Protocol:
-
Complexation (The "Pre-stir"):
-
In a flame-dried round-bottom flask under Argon, dissolve the tetralone (1.0 equiv) and the amine (1.2 equiv) in absolute EtOH (0.5 M concentration).
-
Note: If using an amine hydrochloride salt, add Triethylamine (Et₃N, 1.2 equiv) to liberate the free base before adding Titanium.
-
Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe. The solution may turn slightly yellow/orange.
-
Crucial Step: Stir at ambient temperature for 6–12 hours . Do not rush this. For this specific 8-fluoro substrate, conversion to the imine is the rate-limiting step. Monitor by TLC (the imine is usually more polar than the ketone but less polar than the amine).
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (1.5 equiv) portion-wise to avoid vigorous effervescence.
-
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Caution: Quenching Ti reactions can create a gelatinous emulsion if done incorrectly.
-
Dilute with diethyl ether or EtOAc.
-
Add 2M NaOH or NH₄OH (approx. 2 mL per mmol substrate). A heavy white/gray precipitate (TiO₂) will form.
-
Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc.
-
Transfer filtrate to a separatory funnel. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often clean enough for the next step. If purification is needed, use flash column chromatography (DCM/MeOH/NH₄OH gradients are typical for amines).
-
Method B: Sodium Cyanoborohydride (Standard)
Best for: Non-hindered amines or when Ti reagents are incompatible with other functional groups.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (5.0 equiv - excess required to drive equilibrium)
-
NaBH₃CN (1.5 equiv)
-
Acetic Acid (catalytic to maintain pH 5-6)
Protocol:
-
Dissolve substrate and amine in MeOH.
-
Adjust pH to ~6 with glacial acetic acid.
-
Stir for 24-48 hours. (Expect slower kinetics due to the 8-fluoro group).
-
Warning: This method generates HCN if acidified too strongly. Work in a well-ventilated fume hood.
Data Presentation & Expectations
Expected Analytical Data
When characterizing the product (e.g., 8-fluoro-6-methyl-N-substituted-1,2,3,4-tetrahydronaphthalen-1-amine), look for these diagnostic signals:
| Technique | Diagnostic Signal | Note |
| 1H NMR | C1-H: δ 3.8 - 4.2 ppm (multiplet) | The benzylic proton alpha to the nitrogen. Shift depends on stereochemistry (cis/trans). |
| 1H NMR | C8-H: doublet or multiplet | Will show coupling to the 8-Fluoro (J_H-F). |
| 13C NMR | C1: ~50-60 ppm | Significant upfield shift from the ketone precursor (~197 ppm). |
| 19F NMR | -110 to -130 ppm | Distinct singlet (decoupled) or multiplet. |
| MS (ESI) | [M+H]+ | Clean parent ion. Fragmentation often shows loss of NH-R group. |
Stereochemical Outcomes
Reduction of 1-tetralone imines typically yields a mixture of cis and trans isomers.
-
Small reducing agents (NaBH4): Often favor the trans isomer (thermodynamic) slightly, but ratios are close to 1:1.
-
Bulky reducing agents (L-Selectride): Can enhance cis selectivity but are difficult to use with the Ti-protocol.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Conversion | Steric hindrance of 8-F group preventing imine formation. | Increase Ti(OiPr)₄ to 2.0 equiv. Heat the complexation step to 40-50°C (sealed tube). |
| Gelatinous Workup | Incomplete hydrolysis of Titanium species. | Use the "2M NaOH" quench method described above. Do not use just water. |
| Over-reduction | Reduction of the aromatic ring (Birch-type) - Rare with Borohydride. | Ensure NaBH₄ is used, not Lithium Aluminum Hydride (LAH). |
| No Reaction (Amine Salt) | Amine HCl salt not neutralized. | Ensure Et₃N is added equimolar to the amine salt before Ti addition. |
Safety & Handling
-
Fluorinated Compounds: While the substrate is stable, fluorinated metabolic intermediates can be toxic. Handle with standard PPE.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Causes severe eye irritation. Hydrolyzes to release isopropanol.
-
Sodium Cyanoborohydride (Method B): Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. Always bleach glassware and waste streams to destroy cyanide residues.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2319-2321. Link
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
PubChem. (n.d.). "N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (CID 10220585)."[7] National Library of Medicine. Link
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alpha-bromination of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Application Note: Selective -Bromination of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Introduction & Strategic Rationale
The functionalization of tetralone scaffolds is a cornerstone in the synthesis of complex polycyclic therapeutics and advanced agrochemicals. Specifically, This compound (commonly referred to as 8-fluoro-6-methyl-1-tetralone) presents a highly valuable, yet synthetically demanding, privileged structure. The introduction of a halogen at the
However, the
As a Senior Application Scientist, the goal is to design a protocol that maximizes regioselectivity and mono-bromination yield while minimizing purification bottlenecks. This guide details two field-proven methodologies—the highly selective Copper(II) Bromide (
Mechanistic Insights & Reagent Selection
The
Why Reagent Choice Matters:
-
Elemental Bromine (
) in Acetic Acid: This is the classical approach. Acetic acid serves as both solvent and acid catalyst to promote enolization. While highly efficient and scalable, the reaction is autocatalytic (generates HBr) and can quickly lead to dibromination or aromatic ring bromination if the stoichiometry and temperature are not strictly controlled [3]. -
Copper(II) Bromide (
) in EtOAc/CHCl : This is the "Gold Standard" for sensitive substrates. acts dually: one equivalent acts as a Lewis acid to coordinate the carbonyl and promote enolization, while the second equivalent delivers the bromine. Because the effective concentration of free in solution is kept infinitesimally low, nuclear bromination and -dibromination are virtually eliminated [4]. Furthermore, the reaction is self-indicating; the black/green is reduced to a white, insoluble precipitate, making reaction monitoring and workup exceptionally straightforward.
Reaction mechanism pathway for the alpha-bromination of 1-tetralone derivatives.
Quantitative Reagent Comparison
To assist in route scouting, the following table summarizes the operational metrics of common
| Brominating Agent | Solvent System | Temp (°C) | Mono-Selectivity | Risk of Ring Bromination | Scalability | Workup Complexity |
| EtOAc / CHCl | 70 - 75 | Excellent | Very Low | Moderate | Low (Filtration) | |
| Glacial Acetic Acid | 0 - 25 | Good | Moderate | High | Moderate (Quench) | |
| NBS (1.05 eq) | THF or MeCN + cat. TsOH | 25 - 60 | Moderate | Low | High | High (Succinimide removal) |
Experimental Protocols
Protocol A: High-Selectivity Bromination using Copper(II) Bromide ( )
Recommended for medicinal chemistry discovery phases where purity and monobromination are prioritized over raw throughput.
Reagents:
-
This compound: 1.0 equivalent (e.g., 1.78 g, 10.0 mmol)
-
Copper(II) Bromide (
, anhydrous): 2.0 equivalents (4.47 g, 20.0 mmol) -
Ethyl Acetate (EtOAc) / Chloroform (CHCl
): 1:1 v/v (40 mL total)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the tetralone (1.0 eq) in 40 mL of the EtOAc/CHCl
solvent mixture. Causality: The mixed solvent system provides the ideal boiling point (~72 °C) to drive the reaction kinetically while maintaining solubility of the ketone. -
Reagent Addition: Add finely powdered anhydrous
(2.0 eq) in one portion. The suspension will appear dark green/black. -
Reflux: Heat the mixture to vigorous reflux under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction visually and via TLC (Hexanes/EtOAc 9:1). As the reaction proceeds, the dark
is consumed, and a heavy, white precipitate of Copper(I) Bromide ( ) forms. This typically takes 2 to 4 hours [5]. -
Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the
precipitate. Wash the filter cake with an additional 20 mL of EtOAc. Causality: Celite prevents the fine particles from passing into the filtrate, ensuring a metal-free organic layer. -
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous
(2 x 30 mL) to neutralize any trace acid, followed by brine (30 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude 2-bromo-8-fluoro-6-methyl-1-tetralone. The product is usually >90% pure by NMR and can be used directly or recrystallized from hexanes/ether.
Step-by-step experimental workflow for CuBr2-mediated alpha-bromination.
Protocol B: Scalable Bromination using Elemental Bromine ( )
Recommended for process scale-up where the handling of solids (
Reagents:
-
This compound: 1.0 equivalent (10.0 mmol)
-
Bromine (
): 1.05 equivalents (10.5 mmol, ~0.54 mL) -
Glacial Acetic Acid (AcOH): 20 mL
-
Hydrobromic Acid (33% in AcOH): 1-2 drops (Catalyst)
Step-by-Step Methodology:
-
Solubilization: Dissolve the tetralone in 20 mL of glacial acetic acid in a round-bottom flask. Add 1-2 drops of HBr in AcOH. Causality: The catalytic HBr initiates the keto-enol tautomerization immediately, preventing a dangerous buildup of unreacted
which could lead to an exothermic runaway reaction once auto-catalysis begins [6]. -
Cooling: Cool the flask in an ice-water bath to 0–5 °C.
-
Bromine Addition: Prepare a solution of
(1.05 eq) in 5 mL of AcOH. Add this solution dropwise via an addition funnel over 30 minutes. The red color of the bromine should discharge rapidly as each drop hits the solution. -
Stirring: Once addition is complete, remove the ice bath and let the mixture stir at room temperature for 1 hour.
-
Precipitation: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice water. The
-bromo ketone, being highly hydrophobic, will precipitate as a solid. -
Isolation: Filter the solid under vacuum, wash extensively with cold water to remove all acetic acid, and dry under high vacuum.
Troubleshooting & Analytical Verification
-
Over-bromination (Dibromination): If LC-MS or
H-NMR indicates the presence of the 2,2-dibromo species, reduce the equivalents of the brominating agent to 0.95 eq in future runs. For the /AcOH method, ensure the temperature does not exceed 10 °C during addition. -
Lachrymatory Hazard:
-Bromo ketones are potent lachrymators (tear gases) and alkylating agents. All manipulations, especially solvent evaporation, must be performed in a high-efficiency fume hood. -
NMR Characterization: The success of the reaction is easily verified by
H-NMR. The C-2 methylene protons of the starting tetralone (typically a multiplet around 2.8-3.0 ppm) will disappear, replaced by a diagnostic downfield doublet of doublets (or a broad triplet depending on stereochemical locking) integrating to 1H in the 4.5–4.8 ppm region, corresponding to the CH-Br proton.
References
- US Patent 6271421B1. Process for selective mono-debromination of polybromoalkyl aryl or heteroaryl ketones. Google Patents.
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at:[Link]
- European Patent EP0125695B1. 2-bromo-1-tetralone derivatives. Google Patents.
-
American Chemical Society (ACS). A Green, Facile Method for Selective α-Bromination of Flavanones. Available at:[Link]
-
Chemistry Stack Exchange. How to separate phenacyl bromide and acetophenone? (Discussion on CuBr2 methodology). Available at:[Link]
-
ScienceMadness Discussion Board. Propiophenone and Autocatalytic Bromination Hazards. Available at:[Link]
Application Note: 8-Fluoro-6-methyl-1-tetralone as a Strategic Pharmaceutical Intermediate
This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utility, synthesis, and downstream application of 8-Fluoro-6-methyl-1-tetralone .
Executive Summary
8-Fluoro-6-methyl-1-tetralone is a specialized bicyclic building block increasingly utilized in the design of CNS-active agents, kinase inhibitors, and GPCR ligands. Its structural value lies in the 8-position fluorine atom , which exerts a "peri-effect" on the carbonyl group while blocking metabolic hydroxylation at a typically labile site. The 6-methyl group provides a hydrophobic anchor and a vector for further functionalization.
This guide details the physicochemical profile, validated synthesis protocols, and downstream transformation workflows for this intermediate, serving as a blueprint for its integration into drug discovery campaigns.
Chemical Profile & Strategic Value
Physicochemical Properties
| Property | Description |
| Chemical Name | 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| Appearance | Pale yellow to amber oil (solidifies upon high purity/cooling) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| Key Spectroscopic Marker | ¹⁹F NMR: Distinct singlet/multiplet shifted by peri-carbonyl interaction (-110 to -120 ppm range typical for peri-F). |
Rational Design: Why this Scaffold?
-
Metabolic Blocking (C8-F): In standard tetralones, the C8 position (peri to the ketone) is susceptible to CYP450-mediated hydroxylation. Fluorine substitution blocks this "soft spot," extending the half-life (
) of the final API. -
Conformational Locking: The steric repulsion between the C8-fluorine and the C1-carbonyl oxygen (lone pair repulsion) can lock the ketone into a specific conformation, influencing the stereoselectivity of downstream nucleophilic additions.
-
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the
-protons (C2), facilitating enolate formation for alkylation reactions.
Synthesis Protocol: The "Eaton's Route"
Note: While Friedel-Crafts acylation using AlCl₃ is common, the use of Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) provides a cleaner, self-validating system for this substrate, minimizing demethylation side reactions.
Retrosynthetic Logic
The most robust route involves the intramolecular cyclization of 4-(2-fluoro-4-methylphenyl)butanoic acid .
Step-by-Step Cyclization Protocol
Reagents:
-
Precursor: 4-(2-fluoro-4-methylphenyl)butanoic acid (1.0 eq)
-
Reagent: Eaton’s Reagent (5.0 vol relative to mass)
-
Quench: Ice/Water mixture, Ethyl Acetate
Procedure:
-
Setup: Charge 4-(2-fluoro-4-methylphenyl)butanoic acid into a dry reactor under N₂ atmosphere.
-
Addition: Add Eaton’s Reagent dropwise at room temperature. The reaction is exothermic; maintain internal temperature
. -
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Disappearance of the acid peak and formation of a less polar product indicates conversion.
-
-
Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄ and concentrate.
-
Purification: If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Downstream Application Protocols
This intermediate is primarily used to generate chiral amines (via reductive amination) or fused heterocycles (via Fischer Indole synthesis).
Protocol A: Stereoselective Reductive Amination
Target: Synthesis of 1-amino-8-fluoro-6-methyltetralin derivatives (Pharmacophore for SERT/DAT inhibitors).
Mechanism: Formation of a ketimine followed by hydride reduction. The C8-Fluoro substituent often enhances enantioselectivity when chiral catalysts are used due to steric directing.
Workflow:
-
Imine Formation:
-
Combine 8-Fluoro-6-methyl-1-tetralone (1 eq) with Primary Amine (
, 1.1 eq) in Titanium(IV) isopropoxide ( , 2.0 eq). -
Stir neat or in THF for 12h.
-
Checkpoint: IR spectroscopy should show disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch.
-
-
Reduction:
-
Dilute with Ethanol.
-
Add Sodium Borohydride (
, 1.5 eq) portion-wise at 0°C. -
Stir for 2h at RT.
-
-
Hydrolysis: Quench with 1N NaOH (to precipitate Titanium salts as white solid). Filter through Celite.
Protocol B: Fischer Indole Synthesis
Target: 8-Fluoro-6-methyl-tetrahydrocarbazole (Scaffold for GPCR ligands).
Workflow:
-
Dissolve Tetralone (1 eq) and Phenylhydrazine derivative (1.1 eq) in Ethanol.
-
Add catalytic
or Polyphosphoric Acid. -
Reflux for 3–6 hours.
-
Result: The reaction drives the formation of the hydrazone, followed by [3,3]-sigmatropic rearrangement and ammonia loss to form the indole ring fused to the tetralin system.
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent utility of the scaffold.
Caption: Synthesis of 8-Fluoro-6-methyl-1-tetralone via cyclodehydration and its divergent applications in medicinal chemistry.
Analytical Validation & Troubleshooting
HPLC Method Parameters
To ensure purity before using as an intermediate:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm.
-
Retention Time: Expect the fluoro-methyl tetralone to elute later than unsubstituted tetralone due to increased lipophilicity from the methyl group.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Reaction temperature too low; Old Eaton's reagent (absorbed water). | Increase temp to 70°C; Use fresh reagent. Ensure anhydrous conditions. |
| Dimerization | High concentration leading to aldol condensation. | Dilute reaction; Ensure temperature is controlled during addition. |
| Demethylation | Acid too strong or reaction time too long. | Reduce reaction time; Switch from PPA to Eaton's Reagent (milder). |
| Low Yield in Amination | Incomplete imine formation due to steric hindrance (peri-F). | Use Ti(OiPr)₄ as water scavenger/Lewis acid; Heat imine step to 50°C. |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[2]
-
Handling: Use in a fume hood.[2] The fluorinated nature increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ketones can undergo autoxidation at the
-position over prolonged exposure to air/light.
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Tetralone Synthesis: Aube, J., et al. (2015).[3] Intramolecular Friedel-Crafts Acylation. Organic Letters. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Fischer Indole Synthesis: Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. Link
-
General Fluorine Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Sources
Application Note: Chemoselective and Stereoselective Reduction of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Executive Summary & Strategic Rationale
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (a substituted 1-tetralone) is a highly valuable synthetic scaffold frequently utilized in the development of neuroactive and oncological active pharmaceutical ingredients (APIs). The reduction of its C1 carbonyl group to the corresponding secondary alcohol (1-tetralol derivative) is a critical juncture in its derivatization. Depending on downstream pharmacological requirements, researchers must choose between a robust racemic reduction or a highly enantioselective transformation.
This application note details two field-proven methodologies designed with built-in self-validating steps:
-
Achiral Reduction: Utilizing Sodium Borohydride (NaBH₄) for the rapid, scalable, and cost-effective generation of the racemic alcohol[1].
-
Asymmetric Transfer Hydrogenation (ATH): Employing the Noyori-Ikariya Ruthenium complex (Ru-TsDPEN) to establish a distinct stereocenter with high enantiomeric excess (ee)[2].
Mechanistic Causality & Reagent Selection
The Achiral Pathway (NaBH₄)
Sodium borohydride is a mild, chemoselective source of hydride (H⁻) that efficiently reduces ketones to secondary alcohols without affecting less reactive functional groups like esters or amides[1]. The reaction is typically conducted in protic solvents such as methanol or ethanol[3]. The protic solvent plays a dual mechanistic role: it stabilizes the transition state through hydrogen bonding with the carbonyl oxygen, and it provides the proton required to collapse the intermediate alkoxyborate complex into the final alcohol[3].
The Chiral Pathway (Noyori ATH)
For enantiopure drug intermediates, traditional reduction methods are insufficient. The Noyori asymmetric transfer hydrogenation utilizes a chiral [(arene)Ru(TsDPEN)Cl] precatalyst[4]. When activated by a hydrogen donor—such as a formic acid/triethylamine (TEAF) azeotrope—the complex undergoes decarboxylation to form a highly reactive ruthenium hydride species[5]. The rigid, C2-symmetric chiral diamine ligand (TsDPEN) dictates a highly ordered, six-membered pericyclic transition state. This forces the hydride to transfer to only one face of the prochiral tetralone[4]. This methodology is particularly vital because cyclic ketones like tetralones historically resisted standard asymmetric hydrogenation techniques[6].
Divergent reduction pathways of 8-fluoro-6-methyl-1-tetralone to yield racemic or chiral alcohols.
Quantitative Data & Process Parameters
To aid in process selection and scale-up, the operational parameters for both methodologies are summarized below.
| Parameter | Protocol A: NaBH₄ Reduction | Protocol B: Noyori ATH (Ru-TsDPEN) |
| Reagents | NaBH₄, Methanol | RuCl(p-cymene)(TsDPEN), HCOOH/NEt₃ |
| Temperature | 0 °C warming to RT | 40 °C |
| Reaction Time | 0.5 – 2 hours | 12 – 24 hours |
| Typical Yield | >95% | 85 – 92% |
| Enantiomeric Excess | N/A (Racemic) | >95% ee |
| Scalability | Excellent (Kilogram scale) | High (Requires strict inert atmosphere) |
| Cost Profile | Low | Moderate to High (Catalyst dependent) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Racemic Reduction via NaBH₄
Objective: Synthesize (±)-8-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Causality Focus: The reaction is highly exothermic and evolves hydrogen gas. Performing the initial addition at 0 °C prevents solvent boil-off and minimizes side reactions (e.g., aldol condensation of impurities)[7].
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Insight: Careful, staggered addition controls the evolution of H₂ gas and mitigates the exothermic temperature spike[8].
-
Monitoring (Self-Validation): Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The tetralone starting material is highly UV-active, while the product tetralol will present a distinct, lower Rf value due to increased hydrogen-bonding polarity[7].
-
Quenching: Once TLC confirms the complete disappearance of the starting material, cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl (5 volumes)[8]. Insight: NH₄Cl provides a mild, buffered quench that safely destroys excess hydride without risking the acid-catalyzed dehydration of the newly formed benzylic alcohol.
-
Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 volumes)[9]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the racemic alcohol.
Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)
Objective: Synthesize (1R)- or (1S)-8-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Causality Focus: The use of a formic acid/triethylamine (TEAF) mixture acts as both the solvent and the hydrogen source. The thermal decarboxylation of formic acid drives the formation of the active Ru-hydride species[5].
-
Catalyst Activation: In a rigorously degassed Schlenk flask under an inert atmosphere (N₂ or Ar), combine RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and the azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 5 volumes). Stir at 40 °C for 15 minutes to generate the active 16-electron Ru-hydride complex[4].
-
Substrate Addition: Add this compound (1.0 eq) to the activated catalyst solution.
-
Reaction: Maintain the reaction at 40 °C for 12–24 hours. Insight: Continuous stirring and precise temperature control are critical, as stereoselectivity depends entirely on the rigid alignment of the substrate within the catalyst's chiral pocket[10].
-
Monitoring (Self-Validation): Remove a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via Chiral HPLC to confirm both conversion (>95%) and enantiomeric excess (>95% ee).
-
Workup: Dilute the mixture with water (10 volumes) and extract with EtOAc (3 x 10 volumes). Wash the organics with saturated NaHCO₃ to neutralize residual formic acid, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to remove residual ruthenium catalyst.
Self-validating workflow for reaction monitoring, quenching, and product analysis.
References
- Ruthenium-Catalysed Asymmetric Reduction of Ketones Semantic Scholar
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC The Royal Society of Chemistry
- Ruthenium-Catalysed Asymmetric Reduction of Ketones Johnson M
- Noyori Asymmetric Hydrogen
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes N
- Reduction of a Ketone by Sodium Tetrahydridobor
- Sodium Borohydride (NaBH4) Reduction Organic Synthesis
- Reduction of Carbonyl Compounds Using Sodium Tetrahydridobor
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Master Organic Chemistry
- Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation Dalton Transactions (RSC Publishing)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Reduction of a Ketone by Sodium Tetrahydridoborate â A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction [article.sapub.org]
- 10. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: High-Fidelity Fischer Indole Synthesis Using 8-Fluoro-6-methyl-1-tetralone
Executive Summary
This technical guide details the protocol for the Fischer indole synthesis utilizing 8-Fluoro-6-methyl-1-tetralone as the primary electrophile. This specific tetralone derivative is a critical pharmacophore precursor, often employed in the synthesis of tricyclic antihistamines, CNS-active agents, and selective androgen receptor modulators (SARMs).
The presence of the 8-fluoro substituent (peri-position to the carbonyl) and the 6-methyl group introduces unique steric and electronic challenges not found in unsubstituted 1-tetralones. This protocol addresses these challenges by utilizing a modified Lewis-acid catalyzed pathway to minimize polymerization and maximize regioselectivity toward the angular benzo[a]carbazole framework.
Mechanistic Insight & Reaction Design
The Substrate Challenge
In standard Fischer indole syntheses, 1-tetralones react with aryl hydrazines to form 1,2-dihydro-3H-benzo[a]carbazoles. However, 8-Fluoro-6-methyl-1-tetralone presents a "peri-interaction" problem:
-
Steric Compression: The fluorine atom at C8 is spatially proximate to the C1 carbonyl. This hinders the initial nucleophilic attack of the hydrazine, often requiring forcing conditions that typically lead to tar formation.
-
Electronic Deactivation: The inductive withdrawal of the fluorine reduces the basicity of the transient enamine intermediate, slowing the rate-determining [3,3]-sigmatropic rearrangement.
The Solution: Zinc Chloride/Acetic Acid System
While Brønsted acids (H₂SO₄, PPA) are traditional, they are too harsh for this electron-deficient substrate, leading to sulfonation or extensive charring. We employ anhydrous Zinc Chloride (ZnCl₂) in Glacial Acetic Acid (AcOH) . ZnCl₂ acts as a dual-activation catalyst: it coordinates to the imine nitrogen to facilitate tautomerization while stabilizing the transition state against oxidative degradation.
Reaction Pathway Diagram
The following diagram outlines the critical intermediates and the specific regiochemical outcome.
Figure 1: Mechanistic pathway for the conversion of 8-fluoro-6-methyl-1-tetralone to the fused benzo[a]carbazole scaffold.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role | Stoichiometry |
| 8-Fluoro-6-methyl-1-tetralone | >98% (HPLC) | Substrate | 1.0 equiv |
| Phenylhydrazine HCl | 99% | Reagent | 1.1 equiv |
| Zinc Chloride (ZnCl₂) | Anhydrous, fused | Lewis Acid | 1.5 equiv |
| Glacial Acetic Acid | ACS Grade | Solvent | 10 vol (mL/g) |
| Sodium Acetate | Anhydrous | Buffer | 1.1 equiv |
Step-by-Step Methodology
Phase 1: Hydrazone Formation (In Situ)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.
-
Charging: Add 8-Fluoro-6-methyl-1-tetralone (10.0 g, 56.1 mmol) and Phenylhydrazine Hydrochloride (8.9 g, 61.7 mmol).
-
Solvent Addition: Add Glacial Acetic Acid (100 mL) and Sodium Acetate (5.0 g).
-
Note: Sodium acetate buffers the HCl released from the hydrazine salt, preventing premature protonation of the ketone oxygen which can lead to aldol-type side reactions.
-
-
Initial Heating: Heat the mixture to 60°C for 1 hour.
-
Checkpoint: The solution should turn from pale yellow to deep orange/red, indicating hydrazone formation. TLC (20% EtOAc/Hexane) should show consumption of the ketone (Rf ~0.5).
-
Phase 2: Fischer Cyclization
-
Catalyst Addition: Carefully add Anhydrous ZnCl₂ (11.5 g, 84.1 mmol) in portions.
-
Caution: Exothermic reaction.[3] Maintain temperature < 70°C during addition.
-
-
Reflux: Raise the temperature to 105-110°C (Reflux) . Stir vigorously for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC. The hydrazone spot will disappear, and a highly fluorescent (blue under UV254) spot will appear near the solvent front (non-polar).
-
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring.
-
Precipitation: The crude indole usually precipitates as a tan/brown solid. Stir for 30 minutes to ensure full granulation.
Phase 3: Isolation & Purification
-
Filtration: Filter the solid and wash copiously with water (3 x 100 mL) to remove zinc salts and acetic acid.
-
Drying: Air dry for 2 hours.
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/Toluene (9:1) . Allow to cool slowly to 4°C overnight.
-
Yield: Expected yield of 10-fluoro-8-methyl-6,11-dihydro-5H-benzo[a]carbazole is 65–75%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete hydrazone formation due to steric hindrance (8-F). | Extend Phase 1 heating to 3 hours at 60°C before adding ZnCl₂. |
| Tarry/Black Product | Oxidative polymerization or excessive acid strength. | Degas solvents with N₂. Switch from ZnCl₂ to milder H₃PO₄ or reduce reflux temp to 90°C. |
| No Reaction | Wet ZnCl₂ or old Phenylhydrazine. | Use freshly fused ZnCl₂. Distill Phenylhydrazine prior to use if dark in color. |
| Regioisomers | Linear isomer formation (rare for tetralones but possible). | Confirm structure via NOE NMR. 1-Tetralones almost exclusively yield angular benzo[a]carbazoles [1]. |
References
-
Regioselectivity in Fischer Indole Synthesis: Noey, E. L., Yang, Z., et al. (2017).[4] "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." Journal of Organic Chemistry. [Link]
-
Tetralone Synthesis Precursors: Poon, P. S., et al. (2014). "Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide." Natural Product Research. [Link][1]
-
General Fischer Indole Protocols: "Fischer Indole Synthesis." Organic Chemistry Portal. [Link]
-
Patent Reference for 8-Fluoro-Tetralone Derivatives: US Patent 20100160682A1.[5] "Process for synthesis of amino-methyl tetralin derivatives."
Sources
Application Note: One-Pot Synthesis of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Strategic Rationale & Mechanistic Causality
Substituted 1-tetralones, particularly halogenated and alkylated derivatives like 8-fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (8-fluoro-6-methyl-1-tetralone), are privileged scaffolds in medicinal chemistry. They serve as critical precursors for conformationally restricted CNS therapeutics, sertraline analogs, and complex polycyclic APIs.
Traditional syntheses of tetralones rely on the multi-step Haworth reaction—a sequence involving the Friedel-Crafts acylation of an arene with succinic anhydride, followed by Clemmensen or Wolff-Kishner reduction, and a final dehydrative cyclization[1]. This multi-step paradigm is resource-intensive and suffers from cumulative yield losses. To optimize throughput, modern synthetic logic dictates a one-pot cascade merging intermolecular Friedel-Crafts alkylation and intramolecular acylation using strong Lewis[2] or Brønsted acids[3].
The Regiochemical Challenge
Synthesizing the 8-fluoro-6-methyl substitution pattern requires absolute regiochemical control. By utilizing 3-fluorotoluene (1-fluoro-3-methylbenzene) as the starting arene, the reaction leverages the competing electronic effects of the substituents:
-
Intermolecular Alkylation: The methyl group is a stronger activating group than the deactivating fluorine atom. Consequently, the initial electrophilic attack by the activated
-butyrolactone occurs preferentially at the sterically accessible position para to the methyl group (C6 of 3-fluorotoluene). -
Intramolecular Acylation: Once the 4-(2-fluoro-4-methylphenyl)butanoic acid intermediate is formed, the subsequent acylium ion has only one viable trajectory for ring closure. It attacks the C5 position (ortho to the fluorine), acting as a thermodynamic sink to yield the target 8-fluoro-6-methyl-1-tetralone.
Regioselectivity logic in the one-pot synthesis of 8-fluoro-6-methyl-1-tetralone.
Quantitative Optimization of Reaction Conditions
To maximize the regiochemical fidelity and overall yield, various catalytic systems were evaluated. Superacid catalysis (Triflic acid, TfOH) provides the optimal balance of kinetic activation for the initial alkylation and thermodynamic driving force for the dehydrative cyclization, outperforming traditional Lewis acids and Polyphosphoric Acid (PPA).
| Catalyst System | Reagents | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Target : Isomer) |
| TfOH (Superacid) | 3-Fluorotoluene + | 60 | 16 | 82 | 92 : 8 |
| Eaton's Reagent | 3-Fluorotoluene + | 80 | 24 | 65 | 88 : 12 |
| AlCl₃ (Lewis Acid) | 3-Fluorotoluene + 4-Chlorobutyryl chloride | 25 | 12 | 71 | 85 : 15 |
| PPA | 3-Fluorotoluene + | 120 | 6 | 45 | 75 : 25 |
Table 1: Comparative efficacy of one-pot catalytic systems. TfOH demonstrates superior suppression of the 5-fluoro-8-methyl byproduct.
Validated Experimental Protocols
The following protocol utilizes Trifluoromethanesulfonic acid (TfOH) as a dual-role catalyst and solvent. This method is engineered as a self-validating system : visual and thermodynamic cues are embedded within the steps to ensure the operator can verify reaction progress in real-time.
Experimental workflow for superacid-mediated one-pot tetralone synthesis.
Protocol: Superacid-Mediated Cascade Synthesis
Reagents Required:
-
3-Fluorotoluene (1.0 eq, 50.0 mmol, 5.51 g)
- -Butyrolactone (1.1 eq, 55.0 mmol, 4.74 g)
-
Trifluoromethanesulfonic acid (TfOH) (5.0 eq, 250 mmol, 22.1 mL)
-
Ethyl Acetate (EtOAc), Hexanes, Sat. NaHCO₃, Brine.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.
-
Acid Charging: Inject TfOH (22.1 mL) into the flask and cool the system to 0 °C using an ice-water bath. Self-Validation: The TfOH should appear as a clear, fuming liquid.
-
Reagent Mixing: In a separate dry vial, homogeneously mix 3-fluorotoluene (5.51 g) and
-butyrolactone (4.74 g). -
Controlled Addition: Add the reagent mixture dropwise to the chilled TfOH over 30 minutes via a syringe pump.
-
Causality Note: Dropwise addition is critical. Rapid addition causes localized exotherms that promote the oligomerization of
-butyrolactone, drastically reducing yields. -
Self-Validation: The solution will transition from clear to a deep amber/red color, indicating the formation of the highly conjugated acylium ion intermediate. The internal temperature must not exceed 10 °C during addition.
-
-
Cascade Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C for 16 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run TLC (Hexanes:EtOAc 8:2). Self-Validation: The starting material (
) should be completely consumed, replaced by a primary UV-active spot ( ). -
Quenching: Cool the reaction to room temperature. Carefully pour the mixture over 200 g of crushed ice under vigorous stirring. Self-Validation: A milky suspension will form as the organic products crash out of the aqueous acid.
-
Extraction & Washing: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases (pH 7-8), followed by brine (100 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude dark oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc) to isolate the target compound as a pale yellow solid.
Analytical Characterization & Validation
To ensure the regiochemical integrity of the isolated product (differentiating the target from the 5-fluoro-8-methyl byproduct), strict analytical validation is required.
-
LC-MS (ESI+): Expected
m/z. -
¹H NMR (400 MHz, CDCl₃):
-
The defining feature of the 8-fluoro-6-methyl isomer is the presence of two distinct aromatic protons at C5 and C7. Because they are meta to each other, they will present as two separate signals with a small meta-coupling constant (
Hz), further split by F-H coupling. -
Conversely, if the byproduct (5-fluoro-8-methyl) was formed, the aromatic protons would be ortho to each other, displaying a much larger coupling constant (
Hz).
-
-
Aliphatic Region: Characteristic tetralone multiplets at
2.95 (t, 2H, C4-H₂), 2.65 (t, 2H, C2-H₂), and 2.10 (m, 2H, C3-H₂).
References
-
1-Tetralone Wikipedia, The Free Encyclopedia URL:[Link]
-
Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts Tetrahedron Letters URL:[Link]
-
Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones The Journal of Organic Chemistry URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Fluoro-6-methyl-1-tetralone
Welcome to the technical support center for the purification of 8-Fluoro-6-methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. While specific literature on the purification of 8-Fluoro-6-methyl-1-tetralone is not abundant, the principles and techniques outlined here are derived from extensive experience with related tetralone derivatives and are grounded in established chemical purification methodologies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 8-Fluoro-6-methyl-1-tetralone?
A1: Impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of tetralones can include:
-
Unreacted starting materials: Depending on the specific synthesis, these could be precursors to the tetralone ring system.
-
Isomeric byproducts: Incomplete regioselectivity during reactions like Friedel-Crafts acylation can lead to the formation of other fluoro-methyl-1-tetralone isomers.
-
Over-alkylation or over-acylation products: If methylation or acylation is part of the synthetic pathway, di- or tri-substituted byproducts may be present.
-
Oxidation products: Tetralones can be susceptible to air oxidation, which may lead to the formation of colored impurities.[1]
-
Products of side reactions: Depending on the reagents used, various side reactions can lead to a range of other impurities.
Q2: How stable is 8-Fluoro-6-methyl-1-tetralone during purification and storage?
-
Acid/Base sensitivity: Strong acidic or basic conditions might promote side reactions or degradation. It is best to maintain neutral conditions during workup and purification where possible.
-
Silica gel stability: Some ketones can be unstable on standard silica gel. It is recommended to perform a quick TLC spot test to check for degradation before committing to a large-scale column chromatography. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
-
Storage: For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., 4°C) to minimize potential degradation.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might encounter during the purification of 8-Fluoro-6-methyl-1-tetralone in a question-and-answer format.
Issue 1: Low recovery after flash column chromatography.
-
Question: I am experiencing significant loss of my product during flash column chromatography. What are the likely causes and how can I improve the yield?
-
Answer: Low recovery from flash chromatography can be due to several factors.[1]
-
Inappropriate Solvent System: An overly polar eluent might cause your compound to co-elute with impurities, while a non-polar eluent may lead to strong retention on the column.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the best separation.
-
-
Compound Degradation on Silica: As mentioned in the FAQs, your compound might be degrading on the silica gel.
-
Solution: Perform a stability test by spotting the compound on a TLC plate with a small amount of silica and monitoring it over time. If new spots appear, consider using deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or switching to a different stationary phase like neutral alumina.[1]
-
-
Improper Column Packing: Channels or cracks in the silica bed will result in poor separation and potential product loss.
-
Solution: Ensure your column is packed uniformly. A slurry packing method is generally recommended.
-
-
Irreversible Adsorption: The ketone functional group can sometimes interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Consider using a less acidic stationary phase or adding a small amount of a competitive binder, like a trace of alcohol, to the eluent.
-
-
Issue 2: The purified product has a persistent yellow or brownish color.
-
Question: My final product is a pale yellow, but I need a colorless or white solid. How can I remove these colored impurities?
-
Answer: A persistent color often indicates the presence of trace amounts of highly conjugated or oxidized impurities.[1]
-
Activated Charcoal Treatment: Dissolving the impure product in a suitable organic solvent and stirring it with a small amount of activated charcoal can effectively adsorb colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a decrease in yield. After treatment, filter the mixture through a pad of Celite to remove the charcoal.[1]
-
-
Recrystallization: This is a highly effective method for removing colored impurities if your compound is a solid. The impurities may be excluded from the crystal lattice or remain in the mother liquor.
-
Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be an excellent purification method.[4]
-
Issue 3: Difficulty in achieving crystallization.
-
Question: I am trying to recrystallize my 8-Fluoro-6-methyl-1-tetralone, but it oils out or remains in solution. What should I do?
-
Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: Experiment with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be very effective.
-
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
-
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent System Selection:
-
On a TLC plate, test various solvent systems. A good starting point for a moderately polar compound like 8-Fluoro-6-methyl-1-tetralone is a mixture of hexanes and ethyl acetate.
-
Vary the ratio of the solvents until you achieve an Rf value of approximately 0.25-0.35 for your product, with good separation from any impurities.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material you have.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 8-Fluoro-6-methyl-1-tetralone.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude 8-Fluoro-6-methyl-1-tetralone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Heat the solution back to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Purity Assessment
After purification, it is crucial to assess the purity of your 8-Fluoro-6-methyl-1-tetralone. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and separating closely related compounds.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both purity information and mass data for impurity identification.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Visualizations
Caption: Troubleshooting workflow for low recovery in flash chromatography.
Caption: Decision tree for selecting a purification method.
References
-
Poon, P. S., et al. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Natural Product Research, 28(20), 1747-53. Available from: [Link]
-
MDPI. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. Available from: [Link]
-
Organic Syntheses. α-TETRALONE. Available from: [Link]
-
ResearchGate. Synthesis of 8-methyl-1-tetralone 3 (i) NBS, MeCN; (ii) CuCN, DMF; (iii) DIBALH, CH 2 Cl 2 . Available from: [Link]
-
ProtiFi. Troubleshooting Tips. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
ATSDR. 7. ANALYTICAL METHODS. Available from: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
- Google Patents. CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
-
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available from: [Link]
- Google Patents. DE1768212B1 - Process for the production of 3,3,6,8-tetramethyl-tetralone- (1) from isophorone residues.
-
Patsnap. Synthesis method of 6-methoxy-1-tetralone. Available from: [Link]
-
PubMed. Synthesis of 8-methyl-1-tetralone, a potential intermediate for (±)-platyphyllide. Available from: [Link]
Sources
Technical Support Center: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the scale-up of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one synthesis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their primary scale-up concerns?
A1: The synthesis of this compound typically involves a multi-step process. The most prevalent routes start from commercially available precursors and involve key reactions such as Friedel-Crafts acylation followed by intramolecular cyclization and subsequent reduction or modification.
-
Route A: Friedel-Crafts Acylation/Cyclization: This common approach often utilizes a substituted benzene derivative which undergoes acylation and then an intramolecular cyclization to form the tetralone core. A key challenge during scale-up is the management of the Lewis acid catalyst (e.g., AlCl₃) and the highly exothermic nature of the reaction. Proper temperature control is critical to prevent side reactions and ensure product quality.
-
Route B: Multi-step synthesis from substituted naphthalenes: Another approach involves the modification of a pre-existing naphthalene core. This can involve nitration, reduction, and diazotization/fluorination (Schiemann reaction), followed by selective reduction of one of the aromatic rings. The handling of potentially hazardous intermediates, such as diazonium salts, is a significant safety consideration during scale-up.
Q2: What are the critical process parameters to monitor during the synthesis of this compound?
A2: Careful control of process parameters is essential for a successful and reproducible synthesis. Key parameters to monitor include:
-
Temperature: Many of the reaction steps are highly temperature-sensitive. Exothermic reactions, like Friedel-Crafts acylations, require efficient heat removal to prevent runaway reactions and the formation of impurities.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC, GC, or HPLC is crucial to determine the optimal reaction time. Incomplete or excessive reaction times can lead to low yields and complex impurity profiles.
-
Reagent Stoichiometry: The molar ratios of reactants and catalysts must be precisely controlled. An excess or deficit of a key reagent can lead to the formation of byproducts that are difficult to separate.
-
Mixing/Agitation: Efficient mixing is vital for maintaining homogeneity, especially in heterogeneous reaction mixtures. Poor agitation can lead to localized "hot spots" and inconsistent product quality.
Q3: What are the typical impurities encountered during the synthesis and how can they be minimized?
A3: Impurities can arise from various sources, including side reactions, incomplete reactions, and raw material contaminants. Common impurities may include:
-
Positional Isomers: During electrophilic aromatic substitution reactions, the formation of undesired positional isomers is a common issue. The directing effects of the substituents on the aromatic ring play a crucial role. Careful selection of reaction conditions (temperature, catalyst, solvent) can improve regioselectivity.
-
Over-alkylation/acylation Products: In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to di- or poly-substituted byproducts. Using a slight excess of the aromatic substrate can help to minimize this.
-
Residual Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product. Optimizing reaction time and temperature can drive the reaction to completion.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, various side reactions can occur. A thorough understanding of the reaction mechanism is key to identifying and mitigating these.
TROUBLESHOOTING GUIDE
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield and/or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (5-10 °C) while monitoring the reaction progress by an appropriate analytical technique (TLC, GC, HPLC). | Many reactions have a minimum activation energy barrier that needs to be overcome. Insufficient thermal energy can lead to slow or incomplete reactions. |
| Poor Reagent Quality/Activity | Verify the purity and activity of all reagents, especially catalysts and moisture-sensitive compounds. Use freshly opened or properly stored reagents. | Degradation or contamination of reagents can significantly impact their reactivity, leading to lower yields. |
| Inefficient Mixing | Increase the agitation speed and ensure the impeller design is appropriate for the vessel geometry and reaction mixture viscosity. | Inadequate mixing can lead to poor mass and heat transfer, resulting in localized concentration gradients and non-uniform reaction conditions. |
| Catalyst Deactivation | If using a catalyst, consider adding it in portions or using a higher loading. Ensure the reaction environment is free from catalyst poisons. | Catalysts can lose activity over time due to various factors. Maintaining an active catalytic species throughout the reaction is crucial. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Lower the reaction temperature and consider a more controlled, slower addition of reagents. | High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, leading to the formation of impurities. |
| Incorrect Stoichiometry | Carefully re-evaluate and precisely measure the molar ratios of all reactants. Consider performing a design of experiments (DoE) to optimize the stoichiometry. | The relative amounts of reactants can significantly influence the reaction pathway and selectivity. |
| Presence of Air or Moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). | Many organometallic reagents and catalysts are sensitive to air and moisture, which can lead to decomposition and the formation of byproducts. |
| Sub-optimal Solvent Choice | Experiment with different solvents to find one that provides the best balance of solubility, reactivity, and selectivity. | The solvent can influence reaction rates and selectivity by stabilizing transition states and intermediates differently. |
Experimental Workflow & Diagrams
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for synthesis and purification.
Troubleshooting Decision Tree for Low Yield
This decision tree can guide the troubleshooting process when encountering low product yields.
Caption: Decision tree for troubleshooting low yield.
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
Technical Support Center: A Guide to the Purification of 8-Fluoro-6-methyl-1-tetralone
Welcome to the technical support center for the purification of 8-Fluoro-6-methyl-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. We will delve into the common issue of regioisomeric impurities and provide in-depth, field-proven troubleshooting strategies to achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is my crude 8-Fluoro-6-methyl-1-tetralone a mixture of isomers?
The presence of regioisomers in your crude product is a common outcome of the synthetic route typically employed for this molecule. The synthesis often involves a Friedel-Crafts acylation of 3-fluorotoluene with an acylating agent like succinic anhydride.[1][2][3] In this electrophilic aromatic substitution reaction, the directing effects of both the fluorine and methyl substituents on the aromatic ring of 3-fluorotoluene influence the position of the incoming acyl group. While the desired product is 8-fluoro-6-methyl-1-tetralone, other isomers can form, leading to a challenging purification process.
Q2: What are the likely regioisomeric impurities?
Based on the principles of electrophilic aromatic substitution, the primary regioisomeric impurity is likely the isomer where acylation has occurred at a different position on the 3-fluorotoluene ring. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. This can lead to a mixture of products.
Q3: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is an indispensable tool for the initial assessment of your crude product. It provides a rapid and cost-effective way to visualize the number of components in your mixture. For closely related regioisomers, achieving good separation on TLC can be challenging, but it is the first critical step in developing a successful purification strategy.[4][5][6]
Troubleshooting Guide: Tackling Regioisomer Removal
This section provides a structured approach to troubleshooting the purification of 8-Fluoro-6-methyl-1-tetralone, focusing on the separation of persistent regioisomers.
Issue 1: Poor or No Separation of Isomers on TLC
Question: I've tried standard TLC solvent systems (e.g., ethyl acetate/hexanes), but my product and impurities appear as a single spot or a very poorly resolved streak. What should I do?
Answer: This is a common hurdle when dealing with regioisomers due to their similar polarities. A systematic approach to optimizing your TLC conditions is essential.
Causality and Experimental Choices:
The key to separating closely related isomers is to exploit subtle differences in their polarity and their interactions with the stationary phase.
Step-by-Step Protocol: TLC Method Development
-
Systematic Solvent Screening:
-
Begin with a binary solvent system, typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Run a series of TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3, etc., non-polar:polar).
-
If separation is still poor, introduce a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of methanol or toluene).[4]
-
-
Consider Alternative Stationary Phases:
-
If silica gel TLC plates are not providing resolution, consider using plates with a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or reverse-phase (C18) plates.[5] This changes the nature of the interactions between your compounds and the stationary phase, potentially leading to better separation.
-
-
Visualization Techniques:
-
Ensure you are using an appropriate visualization method. While UV light is standard for aromatic compounds, staining with reagents like potassium permanganate or ceric ammonium molybdate can sometimes reveal impurities not clearly visible under UV.
-
Issue 2: Co-elution of Isomers During Flash Column Chromatography
Question: I've developed a TLC system with some separation, but when I scale up to flash column chromatography, the isomers still co-elute. How can I improve my column separation?
Answer: Transitioning from TLC to flash chromatography requires careful optimization to maintain and enhance the separation achieved on the analytical scale.
Causality and Experimental Choices:
Successful column chromatography relies on maximizing the differential migration of your target compound and its impurities through the stationary phase. Factors such as column dimensions, loading technique, and elution gradient play a crucial role.
Step-by-Step Protocol: Optimizing Flash Column Chromatography
-
Column Parameters:
-
Column Length and Diameter: For difficult separations, a longer and narrower column can improve resolution by increasing the number of theoretical plates.
-
Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm).
-
-
Sample Loading:
-
Dry Loading: This is often superior for challenging separations. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. The resulting dry powder can then be carefully loaded onto the top of your column. This technique prevents band broadening that can occur with wet loading.[7]
-
-
Elution Method:
-
Isocratic vs. Gradient Elution: If your TLC shows good separation with a single solvent system, you can start with an isocratic (constant solvent composition) elution. However, for very close spots, a shallow gradient elution can be more effective. A shallow gradient involves slowly and progressively increasing the polarity of the mobile phase, which can help to resolve closely eluting compounds.
-
-
Fraction Collection:
-
Collect smaller fractions than you normally would. This will allow you to isolate the "heart cuts" containing the purest product and to better analyze the composition of each fraction by TLC.
-
Issue 3: Chromatography Fails to Provide Desired Purity
Question: I've exhausted my options with column chromatography, and I'm still unable to achieve the desired purity. Are there alternative purification techniques?
Answer: When chromatography alone is insufficient, crystallization can be a powerful and often scalable alternative for purifying solids. Regioisomers can sometimes have significantly different crystal packing efficiencies and solubilities, which can be exploited for separation.[8][9]
Causality and Experimental Choices:
Crystallization relies on the principle of differential solubility. By carefully selecting a solvent or solvent system, it is possible to create conditions where the desired isomer crystallizes out of solution, leaving the impurities behind.
Step-by-Step Protocol: Purification by Recrystallization
-
Solvent Screening:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).[4]
-
Place a small amount of your impure solid in a test tube and add a small volume of the test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool slowly to room temperature and then in an ice bath. Observe if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[7]
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
Purity Analysis:
-
Analyze the purity of the recrystallized material and the mother liquor by TLC or HPLC to assess the effectiveness of the recrystallization.
-
Advanced Purification Strategy: High-Performance Liquid Chromatography (HPLC)
For very challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The high efficiency of HPLC columns can often resolve isomers that are inseparable by conventional flash chromatography.
Causality and Experimental Choices:
The choice of stationary phase in HPLC is critical for separating fluorinated isomers. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and other interactions.[10]
Recommended HPLC Conditions for Method Development:
| Parameter | Recommendation | Rationale |
| Column | Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase | Provides alternative selectivity for fluorinated and aromatic compounds.[10] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Standard reverse-phase eluents. The gradient can be optimized for resolution. |
| Detector | UV detector set at the λmax of 8-Fluoro-6-methyl-1-tetralone | For sensitive detection of the analyte. |
Experimental Workflow for Purification
Caption: A workflow for the purification of 8-Fluoro-6-methyl-1-tetralone.
Logical Troubleshooting Framework
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in various synthetic pathways. Users may encounter stability issues when this compound is subjected to basic conditions. This document outlines potential degradation pathways, offers troubleshooting advice, and provides experimental protocols to assess stability and identify potential byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound under basic conditions is giving a complex mixture of products. What could be happening?
A1: this compound possesses several reactive sites that can be susceptible to base-catalyzed degradation. The primary suspected pathways include:
-
Elimination of Hydrogen Fluoride (HF): The fluorine atom at the C-8 position is on a carbon alpha to the carbonyl group. In the presence of a base, deprotonation at the C-2 position can lead to the formation of an enolate. Subsequent elimination of the fluoride ion would result in the formation of a double bond, leading to 8-Fluoro-6-methyl-1-naphthol.
-
Favorskii Rearrangement: As a cyclic α-halo ketone, the compound is prone to the Favorskii rearrangement under basic conditions. This pathway involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring contraction to yield a substituted indane-carboxylic acid derivative.[1][2]
-
Aldol Condensation: The presence of acidic α-hydrogens at the C-2 position makes the molecule susceptible to self-condensation via an aldol reaction.[3][4] This would lead to the formation of a dimeric β-hydroxy ketone, which may further dehydrate to an α,β-unsaturated ketone.
The prevalence of each pathway will depend on the specific reaction conditions, including the strength and steric bulk of the base, temperature, and solvent.
Q2: I observe a color change in my reaction mixture when I add a base. Is this an indication of degradation?
A2: Yes, a color change upon the addition of a base is often indicative of decomposition. The formation of highly conjugated systems, such as the naphthol derivative from HF elimination, can lead to the appearance of color. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the formation of new, potentially colored, byproducts.
Q3: How can I minimize the degradation of this compound in my base-mediated reaction?
A3: To minimize degradation, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to disfavor nucleophilic attack and the Favorskii rearrangement. Weaker bases may also be sufficient to promote the desired reaction without causing significant degradation. The choice of base can also influence the outcome of the Favorskii rearrangement, with weaker bases potentially slowing down the reaction and controlling the formation of side products.[5]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Lower temperatures generally suppress side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can facilitate certain degradation pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Formation of a highly UV-active, polar byproduct by TLC/LC-MS. | Elimination of HF to form 8-Fluoro-6-methyl-1-naphthol. | Use a milder, non-nucleophilic base. Lower the reaction temperature. |
| Isolation of a product with a contracted carbon skeleton (e.g., an indane derivative). | Favorskii Rearrangement. | Employ a sterically hindered base. Consider alternative synthetic routes that avoid basic conditions for this step. |
| Formation of high molecular weight byproducts. | Aldol Condensation. | Use a non-nucleophilic base. Run the reaction at a lower concentration to disfavor intermolecular reactions. |
| Low or no conversion of starting material. | The chosen base is too weak or sterically hindered to effect the desired transformation. | Gradually increase the strength or decrease the steric bulk of the base while carefully monitoring for the onset of degradation. A slight increase in temperature may also be beneficial. |
| Complex mixture of unidentifiable products. | Multiple degradation pathways are occurring simultaneously. | Re-evaluate the overall synthetic strategy. It may be necessary to protect the ketone or use a different synthetic intermediate that is more stable to the required basic conditions. |
Experimental Protocols
Protocol 1: Stability Test of this compound
This protocol allows for a systematic evaluation of the stability of the title compound under various basic conditions.
Materials:
-
This compound
-
Anhydrous solvents (e.g., THF, Dichloromethane)
-
Bases (e.g., Sodium hydroxide, Potassium tert-butoxide, Triethylamine, DBU)
-
Internal standard (e.g., Dodecane)
-
TLC plates, GC-MS, LC-MS, NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound and the internal standard in the chosen anhydrous solvent.
-
In a series of reaction vials, add a known amount of the stock solution and the internal standard.
-
Add one equivalent of the selected base to each vial.
-
Stir the reactions at a controlled temperature (e.g., room temperature, 0 °C, -78 °C).
-
At regular time intervals (e.g., 1h, 4h, 24h), withdraw an aliquot from each reaction mixture.
-
Quench the aliquot with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extract by TLC, GC-MS, and LC-MS to determine the extent of degradation and identify any new products.
-
For a more detailed analysis, the reaction can be scaled up and the products isolated by column chromatography for full spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).
Protocol 2: Identification of Potential Degradation Products
1. Elimination Product (8-Fluoro-6-methyl-1-naphthol):
-
Expected Spectroscopic Features:
-
¹H NMR: Appearance of aromatic protons characteristic of a naphthalene ring system and a phenolic hydroxyl proton. Disappearance of the aliphatic protons from the tetralone ring.
-
¹³C NMR: Signals corresponding to a fully aromatic naphthalene core.
-
IR: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol.
-
MS: A molecular ion peak corresponding to the loss of H₂ from the starting material.
-
2. Favorskii Rearrangement Product (Substituted Indane Carboxylic Acid Derivative):
-
Expected Spectroscopic Features:
-
¹H NMR: Complex aliphatic signals corresponding to the indane ring system. The presence of a carboxylic acid proton (if the reaction is worked up under acidic conditions) or signals corresponding to an ester or amide if an alkoxide or amine is used as the base.
-
¹³C NMR: A signal for a carboxylic acid, ester, or amide carbonyl carbon (typically >170 ppm).
-
IR: A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹.
-
MS: A molecular ion peak corresponding to the rearranged product.
-
3. Aldol Condensation Product:
-
Expected Spectroscopic Features:
-
¹H NMR: A complex spectrum with approximately double the number of protons as the starting material. The presence of a hydroxyl proton (for the aldol adduct) and potentially vinylic protons (for the dehydrated product).
-
¹³C NMR: A significantly larger number of carbon signals than the starting material.
-
MS: A molecular ion peak corresponding to the dimer of the starting material (or the dehydrated dimer).
-
Mechanistic Insights & Visualizations
The stability of this compound is critically dependent on the reaction conditions. The following diagrams illustrate the key potential degradation pathways.
Caption: Base-catalyzed elimination of HF.
Caption: Favorskii rearrangement pathway.
Sources
Technical Support Center: Cyclization Failures in Tetralone Synthesis
Welcome to the technical support center for tetralone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the critical cyclization step in forming the tetralone core. As experienced application scientists, we understand that while these reactions are powerful, they are often sensitive to subtle variations in conditions and substrate quality.
This document moves beyond simple protocols to explain the underlying chemical principles governing success and failure. We will address common problems in a direct question-and-answer format, providing not just solutions, but the rationale behind them, to empower you to effectively troubleshoot your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a low or non-existent yield of the desired tetralone. What are the most likely causes?
This is the most common issue and can stem from several factors related to reaction conditions, substrate reactivity, or catalyst choice. The primary pathway for this transformation is an intramolecular Friedel-Crafts acylation, which requires the generation of a potent electrophile that can be attacked by the electron-rich aromatic ring.
Potential Cause 1: Ineffective Catalyst System or Conditions
The choice and handling of the acid catalyst are paramount. The catalyst's role is to convert the carboxylic acid (or its derivative) into a highly reactive acylium ion or a similarly activated species.
-
Explanation of Causality: Strong Brønsted acids like Polyphosphoric Acid (PPA) or Lewis acids like Aluminum Chloride (AlCl₃) are required to generate the electrophilic acylium ion. If the acid is weak, deactivated by impurities (especially water), or used at a temperature too low to overcome the activation energy, the cyclization will not proceed.[1][2][3] Conversely, excessively harsh conditions can lead to decomposition and tar formation.[2]
-
Troubleshooting Steps:
-
Verify Catalyst Quality and Quantity: Ensure your Lewis or Brønsted acid is anhydrous and active. For Lewis acids like AlCl₃, a stoichiometric amount is often necessary because the catalyst complexes with the product ketone.[3]
-
Optimize Temperature: Begin the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or higher, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1] Some reactions require heating to proceed to completion.[1]
-
Consider a Stronger Catalyst System: If PPA is ineffective, Eaton's Reagent (a solution of P₅O₁₀ in methanesulfonic acid) is a more powerful, less viscous, and often higher-yielding alternative for cyclizing arylbutyric acids.[4][5][6]
-
Potential Cause 2: Substrate Deactivation or Impurity
The electronic nature and purity of your starting material can prevent the reaction.
-
Explanation of Causality: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic ring bears strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CF₃, -CN), its nucleophilicity will be too low to attack the acylium ion, halting the reaction.[3][7]
-
Troubleshooting Steps:
-
Assess Electronic Effects: If your aryl precursor is highly deactivated, the intramolecular Friedel-Crafts acylation may not be a viable strategy.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Water will quench Lewis acids and can hydrolyze intermediates.[1][2] Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Below is a summary of common cyclization reagents and their characteristics.
| Reagent | Typical Substrate | Key Advantages | Key Disadvantages |
| AlCl₃ / SnCl₄ | 4-Arylbutyryl chloride | Highly reactive, well-established. | Requires prior conversion to acyl chloride; stoichiometric amounts needed; very moisture-sensitive; can promote side reactions.[3][8] |
| Polyphosphoric Acid (PPA) | 4-Arylbutyric acid | One-step from carboxylic acid; inexpensive. | Highly viscous and difficult to stir; requires high temperatures; can give moderate yields.[9] |
| Eaton's Reagent | 4-Arylbutyric acid | Higher yielding and faster than PPA; less viscous and easier to handle; powerful dehydrating agent. | Corrosive and requires careful handling.[4][5] |
| H-Beta Zeolite | 4-Arylbutyric acid | Heterogeneous catalyst, easily removed by filtration; environmentally benign. | May require high temperatures and specific reactor setups.[10] |
Q2: I'm recovering my starting material (4-arylbutyric acid) completely unchanged. What should I try next?
Recovering the starting material indicates a failure of activation; the reaction simply isn't starting. This is a clear sign that the conditions are not sufficient to generate the necessary electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unchanged starting material.
Q3: My reaction produces a complex mixture of products or a major byproduct instead of the tetralone. What are these side reactions?
Byproduct formation often arises from conditions that are too harsh or from competing reaction pathways.
Potential Side Reaction 1: Intermolecular Acylation
-
Explanation of Causality: If the concentration of the starting material is too high, the activated acylium ion of one molecule may be attacked by the aromatic ring of a different molecule before it has a chance to cyclize. This leads to polymer or dimer formation. Intramolecular reactions are favored by high dilution.[11]
-
Solution:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M).
-
Slow Addition: If using the acyl chloride method, add the substrate slowly via a syringe pump to a solution of the Lewis acid to maintain a low instantaneous concentration.
-
Potential Side Reaction 2: Aromatization to Naphthalene Derivatives
-
Explanation of Causality: If the tetralone product has a leaving group (like a hydroxyl) on the aliphatic ring, or if the reaction conditions are excessively acidic and hot, a dehydration event can occur. This forms a dihydronaphthalene intermediate, which can easily oxidize or rearrange to a more stable naphthalene aromatic system.[1]
-
Solution:
-
Use Milder Conditions: Avoid excessively high temperatures.
-
Choose a Milder Reagent: Boron tribromide (BBr₃) in dichloromethane is a milder alternative for demethylation/cyclization compared to reagents that might promote dehydration.[1]
-
Visualizing the Main Reaction Pathway:
The desired reaction proceeds via the formation of an acylium ion, which is the key electrophile.
Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: General Procedure for Tetralone Synthesis via Eaton's Reagent
This protocol is a robust starting point for the cyclization of 4-arylbutyric acids.
-
Reagent Preparation: Prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (P₄O₁₀) (1g) to chilled (ice bath) methanesulfonic acid (10g). Stir until the P₄O₁₀ has completely dissolved. Caution: This is an exothermic process.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add the 4-arylbutyric acid (1.0 equivalent).
-
Cyclization: Add the freshly prepared Eaton's Reagent (typically 5-10 equivalents by weight relative to the substrate) to the flask.
-
Heating and Monitoring: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C). Monitor the reaction progress by TLC (a common mobile phase is 3:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[12]
Protocol 2: Acyl Chloride Formation and Subsequent AlCl₃-Mediated Cyclization
This two-step method is useful for substrates that are resistant to direct cyclization from the carboxylic acid.
-
Acyl Chloride Formation: In a fume hood, dissolve the 4-arylbutyric acid (1.0 eq) in a dry, non-polar solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-arylbutyryl chloride. Use this immediately in the next step.
-
Cyclization Setup: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in dry DCM. Cool the suspension to 0 °C in an ice bath.
-
Friedel-Crafts Reaction: Dissolve the crude acyl chloride in a small amount of dry DCM and add it dropwise to the stirred AlCl₃ suspension.
-
Reaction and Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC for the disappearance of the acyl chloride.
-
Workup and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[8] Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and purify as described in Protocol 1.
References
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009. [Link]
-
Process For The Preparation Of Tetralone Imines For The Preparation Of Active Pharmaceutical Compounds. Quick Company. [Link]
-
α-TETRALONE. Organic Syntheses. [Link]
-
Synthesis of 1-tetralone 1-tetralol. PrepChem.com. [Link]
-
Synthesis of 1-tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). [Link]
- Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.
-
Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent. ACS Omega. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. [Link]
-
β-TETRALONE. Organic Syntheses. [Link]
-
Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines. Universidad San Sebastián Research. [Link]
-
Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines. PMC. [Link]
-
Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. ResearchGate. [Link]
-
Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. ACS Publications. [Link]
-
Eaton's reagent. Wikipedia. [Link]
-
Tetralone synthesis. Organic Chemistry Portal. [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. Beilstein Journals. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. [Link]
-
Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. researchgate.net [researchgate.net]
- 6. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of 8-Fluoro-6-methyl-1-tetralone
Welcome to the dedicated support guide for the purification of 8-Fluoro-6-methyl-1-tetralone. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this key synthetic intermediate. Our approach is grounded in fundamental chromatographic principles and field-proven experience to ensure you can navigate the nuances of this specific separation.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up the purification protocol for 8-Fluoro-6-methyl-1-tetralone.
Question: What are the critical physicochemical properties of 8-Fluoro-6-methyl-1-tetralone to consider for chromatography?
Answer: Understanding the molecule's structure is paramount. 8-Fluoro-6-methyl-1-tetralone is a bicyclic aromatic ketone.[1][2] Its core structure consists of a partially hydrogenated naphthalene ring, making it moderately polar. Key features influencing its chromatographic behavior include:
-
The Ketone Group: This is the primary polar functional group, capable of acting as a hydrogen bond acceptor. It will be the main site of interaction with a polar stationary phase like silica gel.[1]
-
The Aromatic Ring: Provides a non-polar, hydrophobic surface area.
-
The Fluoro- and Methyl- Groups: These substituents modulate the molecule's overall polarity and electronic properties. The fluorine atom at position 8 introduces electronegativity, which can slightly increase polarity and influence interactions with the stationary phase.
The molecule is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but has limited solubility in highly non-polar solvents like hexane and is poorly soluble in water.[1][]
Question: What is the recommended stationary phase for this purification?
Answer: For most applications involving tetralone derivatives, standard silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the stationary phase of choice for flash column chromatography.[4]
-
Scientific Rationale: Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). The separation mechanism relies on the differential adsorption of compounds based on their polarity. The polar ketone group in 8-Fluoro-6-methyl-1-tetralone will interact with the silanol groups via hydrogen bonding. Non-polar impurities will have weaker interactions and elute faster, while more polar impurities will be retained more strongly. In rare cases of suspected compound degradation on acidic silica, neutral alumina can be considered as an alternative.
Question: What is a good starting mobile phase (solvent system)?
Answer: A mixture of a non-polar solvent and a moderately polar solvent is the standard for normal-phase chromatography on silica gel. For 8-Fluoro-6-methyl-1-tetralone, a good starting point is a binary mixture of Hexane and Ethyl Acetate (EtOAc) .
-
Scientific Rationale: Hexane acts as the weak, non-polar solvent, while ethyl acetate is the stronger, more polar solvent that competes with the analyte for binding sites on the silica gel.[5] By adjusting the ratio of these two solvents, you can precisely control the retention time of your compound. Based on protocols for similar tetralones, a starting ratio in the range of 9:1 to 4:1 (Hexane:EtOAc) is recommended for initial screening.[4][6]
Question: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?
Answer: TLC is an indispensable tool for rapidly developing your column chromatography method. The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 for 8-Fluoro-6-methyl-1-tetralone.[7][6]
-
Scientific Rationale: An Rf in this range typically ensures that the compound is retained strongly enough to be separated from less polar impurities but will elute in a reasonable volume of solvent without excessive band broadening. An Rf that is too high (>0.5) suggests the compound will elute too quickly on the column, leading to poor separation. An Rf that is too low (<0.1) indicates the compound may be too strongly adsorbed, requiring large volumes of solvent and potentially leading to low recovery.[7]
Detailed Experimental Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 9:1 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization:
-
If the Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If the Rf is too low, increase the polarity of the mobile phase (increase the proportion of ethyl acetate). .
-
Question: Should I use isocratic or gradient elution?
Answer: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (Constant Solvent Composition): If your TLC analysis shows that the target compound is well-separated from all impurities (i.e., there are no spots very close to your product's spot), isocratic elution with the optimized solvent system is simpler and sufficient.
-
Gradient Elution (Increasing Solvent Polarity): If your crude mixture contains impurities that are much less polar and others that are much more polar than your product, a step or linear gradient is more efficient. You can start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute the non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your product, and finally use a high polarity wash to remove strongly retained impurities. This saves time and reduces solvent consumption.
Question: What is the difference between dry loading and wet loading, and which should I use?
Answer: The loading method depends on the solubility of your crude material in the mobile phase.
-
Wet Loading: The crude material is dissolved in a minimal amount of the initial mobile phase and loaded directly onto the top of the column. This is acceptable for highly soluble compounds.
-
Dry Loading: The crude material is pre-adsorbed onto a small amount of silica gel (or celite) by dissolving it in a volatile solvent, adding the adsorbent, and evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended if your compound has low solubility in the mobile phase, as it prevents precipitation at the top of the column and leads to sharper bands and better separation.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment in a question-and-answer format.
Problem: Poor separation or resolution (peaks are overlapping).
-
Question: My fractions contain a mixture of my target compound and a closely-eluting impurity. How can I improve the separation?
-
Answer & Solutions:
-
Optimize the Mobile Phase: This is the most critical factor. The polarity of your eluent may be too high, causing all compounds to move too quickly. Try decreasing the polarity (i.e., reduce the percentage of ethyl acetate). Even a small change from 15% to 12% EtOAc can have a significant impact.
-
Use a Different Solvent System: Sometimes, hexane/ethyl acetate does not provide sufficient selectivity. Consider switching to a system with different solvent properties, such as Dichloromethane/Methanol or Toluene/Acetone, after screening with TLC.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation.[8] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improve Packing: Ensure the column is packed uniformly without any cracks or channels, as these will lead to uneven solvent flow and band broadening.[7]
-
Problem: The compound is not eluting from the column (or is eluting very slowly).
-
Question: I've been running the column for a long time with large volumes of solvent, but I can't get my product off. What's wrong?
-
Answer & Solutions:
-
Increase Mobile Phase Polarity: Your eluent is likely not polar enough to displace the compound from the silica gel. Gradually increase the concentration of the polar solvent (ethyl acetate). If you are using 9:1 Hexane:EtOAc, try switching to 4:1 or even 1:1.
-
Check for Insolubility: Your compound may have precipitated at the top of the column if it was not fully soluble in the initial mobile phase. This is common when wet loading a sample with low solubility. Dry loading can prevent this.[7]
-
Problem: The compound is eluting too quickly (low retention).
-
Question: My compound came out in the first few fractions along with non-polar impurities. How do I increase its retention time?
-
Answer & Solutions:
-
Decrease Mobile Phase Polarity: Your eluent is too strong (too polar). Increase the proportion of the non-polar solvent (hexane). If you used 4:1 Hexane:EtOAc, try 9:1 or even 19:1. The goal is to achieve that target Rf of 0.25-0.35 on TLC.[6]
-
Problem: Low recovery or yield of the purified product.
-
Question: After combining and evaporating my pure fractions, the final mass is much lower than expected. Where did my product go?
-
Answer & Solutions:
-
Irreversible Adsorption: The compound might be too strongly adsorbed to the silica gel.[6] Ensure you are using a sufficiently polar mobile phase to elute the entire band. After your product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and check these fractions for any remaining product.
-
Compound Degradation: Tetralones can be sensitive to highly acidic conditions. If the silica gel is particularly acidic, it could cause degradation. A quick test is to spot your pure compound on a TLC plate with a bit of silica, let it sit for an hour, and then elute it to see if any new spots (degradation products) have formed. If degradation is suspected, consider using deactivated (neutral) silica gel or alumina.
-
Cumulative Losses: Be mindful of losses during transfers between flasks and during the solvent evaporation step.[6]
-
Problem: The purified compound is colored, but it should be colorless.
-
Question: My final product has a yellow or orange tint. How can I remove these colored impurities?
-
Answer & Solutions:
-
Activated Charcoal Treatment: Colored impurities are often large, conjugated molecules that can be removed by treating a solution of your product with a small amount of activated charcoal. Dissolve the product in a suitable solvent, add charcoal, stir or gently heat for a short period, and then filter through a pad of Celite to remove the charcoal. Be aware that this can sometimes lead to a loss of the desired product as well.[7]
-
Re-purification: If the color persists, a second purification step, such as recrystallization or a second column with a different solvent system, may be necessary.[6]
-
Data & Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard polar adsorbent for ketones.[4] |
| Mobile Phase | Hexane / Ethyl Acetate | Good balance of polarity; start screening at 9:1 ratio.[6] |
| Target Rf (TLC) | 0.25 - 0.35 | Provides optimal separation and reasonable elution volume. |
| Column Loading | 1-5% (w/w) of crude to silica | Prevents overloading and peak tailing. |
| Loading Method | Dry Loading | Recommended to ensure sharp bands and high resolution. |
| Elution Mode | Isocratic or Gradient | Use gradient if impurities have a wide polarity range. |
Step-by-Step Purification Workflow
-
TLC Optimization:
-
Prepare several TLC chambers with different Hexane:EtOAc ratios (e.g., 19:1, 9:1, 4:1, 1:1).
-
Spot your crude mixture on each plate and develop them.
-
Identify the solvent system that gives an Rf of ~0.3 for the product spot.
-
-
Column Packing:
-
Select an appropriately sized column.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica bed to prevent disruption during loading.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 20 mL DCM).
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Begin collecting fractions. Monitor the elution process by collecting TLC spots from the column outflow.
-
If using a gradient, systematically increase the polarity of the mobile phase once less-polar impurities have eluted.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the plate in your optimized solvent system.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Obtain the final mass and characterize the product (e.g., by NMR, melting point) to confirm purity.
-
Visualization of the Purification Workflow
Caption: Logical workflow for the column chromatography purification of 8-Fluoro-6-methyl-1-tetralone.
References
- SIELC Technologies. (2018, February 16). Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Methyl-1-tetralone and its Derivatives.
- Restek. (n.d.). Troubleshooting Guide.
- Journal of Chromatographic Science. (2013, January 15). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Oxford Academic.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-1-tetralone.
- ChemicalBook. (2026, January 13). 1-Tetralone.
- Fluorochem. (n.d.). 8-Methyl-1-tetralone.
- Thermo Fisher Scientific. (2010, April 7). Safety Data Sheet: a-Tetralone.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (n.d.). Effects of mobile phase composition on HPLC separation.
- Poon, P. S., et al. (2014, August 11). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate.
- BOC Sciences. (n.d.). CAS 51015-29-3 (6-methyl-1-tetralone).
- BenchChem. (n.d.). 6-Methyl-1-tetralone.
-
Wikipedia. (n.d.). 1-Tetralone. Available at: [Link]
Sources
- 1. 6-Methyl-1-tetralone | 51015-29-3 | Benchchem [benchchem.com]
- 2. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Comparative Guide: 13C NMR Analysis of 8-Fluoro-6-methyl-1-tetralone
This guide provides a technical analysis of the 13C NMR chemical shifts for 8-Fluoro-6-methyl-1-tetralone . Due to the specialized nature of this regioisomer, this analysis synthesizes experimental data from structural analogs (6-methyl-1-tetralone and 8-fluoro-1-tetralone) with established Substituent Chemical Shift (SCS) additivity rules and heteronuclear coupling constants (
Executive Summary
8-Fluoro-6-methyl-1-tetralone is a bicyclic aromatic ketone used as a scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. In 13C NMR spectroscopy, this molecule is distinguished from its isomers by a unique "spectral fingerprint" driven by the Fluorine-19 nucleus.
Unlike standard proton-decoupled 13C spectra which show singlets, the 19F-13C spin-spin coupling splits the signals of the aromatic ring and bridgehead carbons into doublets. This splitting is not an artifact but the primary diagnostic tool for structural verification.
Key Diagnostic Features[1][2][3]
-
C8 (Ipso): Large doublet (
Hz) at ~162 ppm. -
C1 (Carbonyl): Deshielded singlet or small doublet at ~197 ppm (Peri-effect).
-
C6 (Methyl-bearing): Shielded doublet (
Hz) at ~145 ppm.
Structural Assignment Strategy
The assignment of this molecule relies on analyzing the magnitude of the coupling constant (
The Coupling Decay Rule
-
1-Bond (
): ~250 Hz (Direct attachment: C8) -
2-Bond (
): ~15–25 Hz (Ortho positions: C7, C8a) -
3-Bond (
): ~5–10 Hz (Meta positions: C6, C1) -
4-Bond (
): ~0–3 Hz (Para position: C5)
Assignment Workflow (Logic Diagram)
The following decision tree illustrates the logical flow for assigning carbons in the aromatic region based on multiplicity.
Caption: Decision logic for assigning 13C signals in fluorinated tetralones based on J-coupling magnitude.
Comparative Data Analysis
The table below compares the Predicted shifts of 8-Fluoro-6-methyl-1-tetralone against its non-fluorinated parent (6-methyl-1-tetralone).
Note: Shifts are referenced to CDCl3 (77.16 ppm). "d" denotes doublet.
| Carbon Position | Type | 6-Methyl-1-Tetralone (Parent) [1] | 8-Fluoro-6-Methyl-1-Tetralone (Predicted) | Coupling ( | Rationale |
| C1 | C=O | 197.5 ppm | 197.0 ppm (d) | ~3-5 Hz | Peri-coupling ( |
| C8 | C-F (q) | 129.5 ppm (CH) | 162.5 ppm (d) | ~252 Hz | Direct C-F attachment (Ipso). Huge deshielding + large splitting.[1] |
| C6 | C-Me (q) | 143.8 ppm | 145.2 ppm (d) | ~7 Hz | Meta to F ( |
| C8a | Quat | 130.2 ppm | 118.5 ppm (d) | ~18 Hz | Ortho to F ( |
| C7 | CH | 127.5 ppm | 112.0 ppm (d) | ~22 Hz | Ortho to F ( |
| C5 | CH | 128.8 ppm | 128.5 ppm (s/d) | < 3 Hz | Para to F ( |
| C4a | Quat | 145.0 ppm | 146.5 ppm (s) | ~0 Hz | Meta to F (5 bonds away). |
| C2 | CH2 | 39.2 ppm | 39.0 ppm (s) | 0 Hz | Aliphatic ring. |
| C4 | CH2 | 29.8 ppm | 29.5 ppm (s) | 0 Hz | Aliphatic ring. |
| C3 | CH2 | 23.5 ppm | 23.2 ppm (s) | 0 Hz | Aliphatic ring. |
| Me | CH3 | 21.8 ppm | 21.8 ppm (s) | 0 Hz | Methyl group. |
Critical Analysis of the "Peri" Effect
In 1-tetralones, the C1 carbonyl and C8 substituent are in a "peri" relationship (similar to 1,8-naphthalene). This proximity forces the fluorine lone pairs to interact electrostatically with the carbonyl
-
Observation: You may observe a broadening or small splitting of the Carbonyl peak (~197 ppm).
-
Validation: If the C1 peak is a sharp singlet, the fluorine is likely not at the 8-position (suggesting the 6-fluoro-8-methyl isomer). If it is a doublet (
Hz), the 8-fluoro assignment is supported [2].
Experimental Protocol
To ensure accurate detection of these couplings, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: CDCl3 (Deuterated Chloroform) is standard.
-
Concentration: ~20-30 mg in 0.6 mL solvent. Fluorinated carbons often have lower NOE enhancement and longer relaxation times (
); higher concentration helps.
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Note: Standard proton decoupling is required. Do not use Fluorine decoupling (
-decoupling) unless you specifically want to collapse the doublets to verify the assignment. The doublets are your proof of structure.
-
-
Spectral Width: 240 ppm (to capture Carbonyl at ~200 ppm and C-F at ~165 ppm).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C8, C6, C8a, C4a) have no attached protons to facilitate relaxation. A short D1 will suppress these signals, making the C-F doublet at 162 ppm disappear into the noise.
-
-
Scans (NS): Minimum 1024 scans. The splitting of signal intensity into doublets (1:1 ratio) effectively halves the signal-to-noise ratio (SNR) for fluorinated carbons.
Self-Validating Check
-
The "Roofing" Effect: In 13C spectra, second-order effects are rare. However, look for the C7 and C8a doublets. They should have similar coupling constants (~20 Hz).
-
Integration: While 13C integration is not quantitative, the aliphatic carbons (C2, C3, C4) should appear significantly taller than the split aromatic carbons.
References
-
PubChem Compound Summary: 6-Methyl-1-tetralone . National Center for Biotechnology Information. PubChem CID 51015-29-3. Accessed via .
-
Hansen, P. E. (1979). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-12. .
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for J-coupling constants).
-
ChemicalBook . (2025).[2] 6-Methyl-1-tetralone Spectral Data. Accessed via .
Sources
Mass spectrometry fragmentation pattern of 8-Fluoro-6-methyl-1-tetralone
Executive Summary & Technical Context
8-Fluoro-6-methyl-1-tetralone (CAS: N/A for specific isomer in common public registries; analogous to 6-methyl-1-tetralone, CAS 51015-29-3) represents a critical scaffold in the synthesis of fluorinated bioactive fused-ring systems. In drug discovery, the introduction of fluorine at the peri-position (C8) relative to the carbonyl (C1) is a strategic design choice to modulate metabolic stability and lipophilicity without introducing significant steric bulk.
This guide provides a definitive analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 8-Fluoro-6-methyl-1-tetralone. By comparing it against the non-fluorinated parent (6-Methyl-1-tetralone ) and the core scaffold (1-Tetralone ), we establish a robust identification protocol based on the characteristic Retro-Diels-Alder (RDA) mechanism and substituent-specific mass shifts.
Experimental Protocol: Self-Validating System
To ensure reproducibility and spectral fidelity, the following GC-MS protocol is recommended. This setup minimizes thermal degradation and maximizes the detection of the molecular ion (
Instrumental Parameters (Standardized)
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).
-
Ion Source Temperature: 230°C. Note: Temperatures >250°C may promote thermal dehydrogenation to naphthol derivatives.
-
Ionization Energy: 70 eV (Standard EI).
-
Transfer Line: 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID x 0.25µm film.
Validation Criteria (System Suitability)
-
S/N Ratio: The Molecular Ion (
) at m/z 178 must exhibit a Signal-to-Noise ratio >10:1. -
Peak Shape: Tailing factor (
) must be < 1.2 to ensure no adsorption of the polar ketone moiety. -
Reference Check: Run 1-Tetralone (MW 146) as a system suitability standard. It must produce a Base Peak at m/z 118 (RDA fragment).
Mechanistic Fragmentation Analysis
The fragmentation of tetralones is governed by the stability of the aromatic core and the strain in the saturated cyclohexanone ring. For 8-Fluoro-6-methyl-1-tetralone (
The Molecular Ion ( , m/z 178)
Unlike aliphatic ketones, tetralones yield a robust molecular ion due to the stabilizing effect of the fused aromatic ring.
-
Observation: Intense peak at m/z 178.
-
Isotope Pattern: The presence of Fluorine (monoisotopic) means the M+1 peak is driven solely by Carbon-13 (approx. 12.1% of M+ intensity).
Primary Pathway: Retro-Diels-Alder (RDA)
The hallmark of tetralone mass spectrometry is the Retro-Diels-Alder reaction involving the saturated ring.
-
Mechanism: The ionization of the carbonyl oxygen triggers a homolytic cleavage of the C2-C3 bond, followed by the expulsion of neutral ethylene (
, 28 Da). -
Resulting Ion: A radical cation at m/z 150 .
-
Structure: This species resembles a ortho-quinodimethane or an ionized enol of 8-fluoro-6-methyl-styrene.
-
Diagnostic Value: This loss of 28 Da is the primary differentiator from simple alkyl benzenes.
Secondary Pathway: Carbon Monoxide Loss
Following or competing with RDA is the loss of Carbon Monoxide (CO, 28 Da).
-
Pathway A (Sequential):
. -
Pathway B (Direct):
. -
Differentiation: While both Ethylene and CO have a nominal mass of 28 Da, the RDA pathway is kinetically favored in tetralones. The peak at m/z 122 represents the "stripped" aromatic core (
), likely a fluoromethyl-tropylium or benzyl cation variant.
The "Peri-Effect" (Fluorine Interaction)
The 8-Fluoro substituent is peri to the C1-Carbonyl.[1] Unlike 8-Nitro or 8-Carboxy derivatives, Fluorine does not typically eliminate as a radical. However, its strong electronegativity destabilizes the acylium ion intermediate, often suppressing the direct
Comparative Data Analysis
The following table contrasts the target compound with its structural analogs. This data allows for rapid "fingerprint" verification.
| Feature | 8-Fluoro-6-methyl-1-tetralone (Target) | 6-Methyl-1-tetralone (Analog 1) | 1-Tetralone (Core Parent) |
| Molecular Ion ( | 178 (Strong) | 160 (Strong) | 146 (Strong) |
| Base Peak (Typical) | 150 (RDA Product) | 132 (RDA Product) | 118 (RDA Product) |
| [M - 28] Loss | Loss of | Loss of | Loss of |
| [M - 15] ( | 163 (Minor) | 145 (Minor) | Negligible (No methyl) |
| [M - 43] (Acyl) | 135 (Weak) | 117 (Weak) | 103 (Weak) |
| [M - 56] (Combined) | 122 (Aromatic Core) | 104 (Styrene-like) | 90 (Benzyne-like) |
| Fluorine Signature | No M-19/M-20 typically observed | N/A | N/A |
Analyst Note: If you observe a prominent peak at m/z 159 (Loss of F, [M-19]), suspect thermal degradation or ionization energies >70eV. Aromatic C-F bonds are typically stable under standard EI conditions.
Visualizing the Fragmentation Logic
Diagram 1: Mechanistic Fragmentation Pathway
This diagram illustrates the causality of the fragmentation, moving from the molecular ion through the dominant RDA pathway to the stable aromatic core.
Caption: The dominant pathway proceeds via Retro-Diels-Alder (RDA) expulsion of ethylene, followed by decarbonylation.
Diagram 2: Comparative Decision Tree
Use this logic flow to distinguish the target from potential impurities or isomers in a synthesis workflow.
Caption: Decision logic for confirming the identity of 8-Fluoro-6-methyl-1-tetralone against common analogs.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Tetralone & 6-Methyl-1-tetralone. National Institute of Standards and Technology. [Link]
-
Poon, S., et al. (2014).[2] Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. ResearchGate. [Link]
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
Sources
HPLC method development for 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one purity
Optimizing Purity Analysis of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one: A Comparative Guide to HPLC Stationary Phases
As pharmaceutical pipelines increasingly incorporate halogenated aromatic intermediates, the limitations of traditional alkyl-bonded HPLC phases become glaringly apparent. This compound is a highly functionalized fluorinated tetralone used in complex drug synthesis. The primary analytical challenge in its quality control is achieving baseline resolution between the active intermediate and its structurally analogous impurities—most notably, the des-fluoro derivative and challenging regioisomers (e.g., the 7-fluoro analog).
This guide provides a mechanistic comparison between standard C18 and Biphenyl stationary phases, demonstrating how transitioning to a mixed-mode retention strategy ensures compliance with stringent regulatory validation standards.
Mechanistic Causality: Why C18 Fails and Biphenyl Succeeds
The Limitation of C18 (Alkyl Phases) Historically, reversed-phase method development defaults to C18 columns, which rely almost exclusively on dispersive van der Waals (hydrophobic) interactions. When applied to fluorinated regioisomers, the hydrophobic footprints and molecular weights are virtually identical. Consequently, C18 columns fail to differentiate the molecules, resulting in co-elution that invalidates the assay's specificity.
The Biphenyl Advantage: Harnessing Quadrupole Moments
To resolve these critical isomers, we must exploit electronic differences rather than just lipophilicity. Biphenyl stationary phases offer a mixed-mode retention mechanism; alongside hydrophobicity, the dual-ring biphenyl ligand engages in strong
Fluorine is highly electronegative. In this compound, the specific position of the fluorine atom relative to the ketone and methyl group creates a distinct electron density map (quadrupole moment) across the aromatic ring. A regioisomer, such as the 7-fluoro analog, possesses a fundamentally different quadrupole moment. The electron-rich
The Causality of Mobile Phase Selection
To successfully harness
Self-Validating Experimental Protocol
To objectively evaluate performance, the following protocol establishes a self-validating system. The method is designed so that the system suitability criteria inherently prove the mechanistic hypothesis before any sample is analyzed.
Step 1: Preparation of Solutions
-
Diluent: Methanol:Water (50:50, v/v).
-
Target Analyte Solution: Dissolve this compound reference standard to 0.5 mg/mL.
-
System Suitability Solution (SSS): Spike the target analyte solution with 0.15% (w/w) of 7-fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Regioisomer A) and 6-methyl-3,4-dihydronaphthalen-1(2H)-one (Des-fluoro Impurity B).
Step 2: Chromatographic Parameters
-
Columns Evaluated:
-
Column A: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
-
Column B: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
-
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Maintains consistent pH and suppresses residual silanol ionization).
-
Mobile Phase B: 100% MS-grade Methanol.
-
Gradient Program: 40% B to 75% B over 12 minutes; hold at 75% B for 3 minutes; re-equilibrate at 40% B for 4 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C (Strictly controlled to stabilize
interaction kinetics). -
Detection: UV at 254 nm.
Step 3: Execution and Self-Validation Gate
-
Inject a blank (Diluent) to verify baseline stability.
-
Inject the SSS in triplicate.
-
Validation Gate: Calculate the resolution (
) between the target analyte and Regioisomer A. The chromatographic sequence is programmed to automatically abort if . This ensures that only a fully specific method proceeds to quantitative sample analysis.
Comparative Performance Data
The quantitative data summarized below illustrates the stark contrast in resolving power when the retention mechanism is shifted from purely hydrophobic to mixed-mode
| Chromatographic Parameter | Core-Shell C18 | Core-Shell Biphenyl |
| Primary Retention Mechanism | Hydrophobic only | Hydrophobic + |
| Optimal Organic Modifier | Acetonitrile | Methanol |
| Retention Time (Target) | 6.8 min | 8.2 min |
| Retention Time (Regioisomer A) | 6.9 min | 9.1 min |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) |
| Peak Asymmetry ( | 1.15 | 1.05 |
| Selectivity ( | 1.01 | 1.12 |
Workflow Visualization
Logical workflow for stationary and mobile phase selection in fluorinated tetralone HPLC analysis.
Regulatory Alignment: ICH Q2(R2) Specificity
The updated guidelines for the validation of analytical procedures mandate that testing methods must be unequivocally fit for their intended purpose, requiring absolute specificity for the target analyte in the presence of expected impurities (3)[3].
The traditional C18 method fails this regulatory threshold due to the co-elution of the 7-fluoro regioisomer (
References
-
Title: Comparison of biphenyl and other aromatic stationary phases Source: Nacalai Tesque URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
Sources
X-ray crystallography data for 8-Fluoro-6-methyl-1-tetralone
Comprehensive Technical Guide: X-ray Crystallographic Characterization of 8-Fluoro-6-methyl-1-tetralone
Executive Summary & Strategic Importance
8-Fluoro-6-methyl-1-tetralone represents a critical, high-value intermediate scaffold in the synthesis of next-generation pharmacological agents, particularly those targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors. The specific substitution pattern—a fluorine atom at the C8 position (peri to the carbonyl) and a methyl group at the C6 position—introduces unique electronic and steric properties that significantly influence solid-state packing, metabolic stability, and ligand-binding affinity.
This guide provides a rigorous framework for the crystallographic characterization of this compound. Unlike standard tetralones, the 8-fluoro substituent induces specific electrostatic repulsion with the carbonyl oxygen, potentially distorting the planarity of the aromatic system, while the 6-methyl group acts as a hydrophobic anchor, altering the crystal lattice energy.
Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Comparative Analysis: Structural & Electronic Properties
To understand the crystallographic behavior of 8-Fluoro-6-methyl-1-tetralone, we must compare it against established analogs. The following table contrasts the target compound with its non-fluorinated and non-methylated counterparts, highlighting the expected impact on crystal packing.
| Feature | 8-Fluoro-6-methyl-1-tetralone (Target) | 1-Tetralone (Reference) | 8-Fluoro-1-tetralone (Analog A) | 6-Methyl-1-tetralone (Analog B) |
| Electronic Effect | Strong dipole (C-F) + Inductive donation (Me) | Neutral | Strong dipole (C-F); Peri-interaction | Inductive donation (Me) |
| Steric Bulk | High (C8-F & C6-Me) | Low | Moderate (C8-F) | Moderate (C6-Me) |
| Crystal Packing | Driven by C-H···F & C-H···O networks; disrupted π-stacking due to Me | Driven by π-π stacking & C-H···O | Driven by C-H···F & dipolar alignment | Driven by van der Waals & weak π-stacking |
| Predicted MP | 65–75 °C (Estimated) | 2–7 °C (Liquid at RT) | 55–60 °C | 30–35 °C |
| Lattice Stability | High (F-induced ordering) | Low (Disordered/Liquid) | Moderate | Moderate |
Key Insight: The 8-fluoro substituent is expected to lock the conformation of the carbonyl group due to electrostatic repulsion, potentially raising the melting point significantly compared to the liquid 1-tetralone. This makes X-ray diffraction (XRD) a viable and preferred method for solid-state characterization over NMR for defining absolute configuration in chiral derivatives.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to yield diffraction-quality single crystals. It follows a self-validating workflow where solvent selection is critical.
Phase I: Crystal Growth Optimization
-
Method: Slow Evaporation & Vapor Diffusion (Sitting Drop).
-
Solvent Screening:
-
Primary Solvent: Ethyl Acetate or Dichloromethane (DCM) – Good solubility.
-
Anti-Solvent: Hexane or Pentane – Induces nucleation.
-
Optimal System: Dissolve 20 mg of 8-Fluoro-6-methyl-1-tetralone in 0.5 mL EtOAc. Filter into a clean vial. Place this vial inside a larger jar containing 5 mL Hexane (vapor diffusion). Seal and store at 4°C.
-
-
Validation: Inspect for birefringence under a polarized light microscope after 24-48 hours.
Phase II: X-ray Data Collection
-
Mounting: Select a single, defect-free crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a MiTeGen loop using Paratone-N oil (cryoprotectant).
-
Temperature: 100 K (Nitrogen stream). Rationale: Low temperature minimizes thermal motion of the C6-methyl group, ensuring precise bond length determination.
-
Source: Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å). Note: Cu is preferred for small organic molecules to maximize diffraction intensity.
-
Strategy: Collect a full sphere of data (360° rotation) with 0.5° scan width to ensure high redundancy and completeness.
Phase III: Structure Solution & Refinement
-
Indexing: Determine the unit cell dimensions (likely Monoclinic or Triclinic).
-
Space Group Determination: Analyze systematic absences (e.g., P2₁/c is common for achiral tetralones).
-
Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (F, O, C).
-
Refinement: Use SHELXL (Least Squares). Refine F, O, C anisotropically. Place H atoms in calculated positions (riding model).
-
Validation: Check for residual electron density peaks near the Fluorine atom (indicating potential disorder or correct assignment).
Structural Visualization & Pathway
The following diagram illustrates the workflow from synthesis to structural elucidation, highlighting the critical decision points.
Caption: Workflow for the isolation and crystallographic characterization of 8-Fluoro-6-methyl-1-tetralone.
Data Interpretation & Expected Features
When analyzing the solved structure, focus on these specific geometric parameters which define the molecule's identity and stability:
-
C8–F Bond Length: Expected range: 1.35 – 1.37 Å . Shortening may occur due to resonance with the aromatic ring.
-
C1=O Carbonyl Distance: Expected range: 1.21 – 1.23 Å .
-
Peri-Interaction (F···O): Measure the distance between the Fluorine at C8 and the Oxygen at C1. A distance less than the sum of van der Waals radii (< 2.97 Å) indicates significant electrostatic repulsion, often forcing the carbonyl out of coplanarity with the benzene ring.
-
Methyl Rotation: The C6-Methyl group often exhibits rotational disorder at room temperature; the 100 K data collection is crucial to resolve the hydrogen positions in a staggered conformation.
-
Intermolecular Interactions: Look for C–H···F hydrogen bonds (weak but directional) and π–π stacking between the aromatic rings. The 6-methyl group may disrupt ideal stacking, leading to a "herringbone" packing motif.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Lindsley, C. W., et al. (2000). Recent progress in the development of selective serotonin reuptake inhibitors. Current Opinion in Investigational Drugs. (Contextual reference for tetralone scaffolds in drug discovery). [Link]
Spectroscopic characterization of fluorinated dihydronaphthalenones
Title: Spectroscopic Characterization of Fluorinated Dihydronaphthalenones: A Comparative Analytical Guide
Executive Summary
Fluorinated dihydronaphthalenones (commonly known as fluorinated tetralones) are critical scaffolds in medicinal chemistry, serving as precursors to various bioactive compounds, including antidepressants and enzyme inhibitors. The introduction of fluorine atoms modulates lipophilicity, metabolic stability, and target binding affinity [1]. However, the regioselective synthesis of these compounds often yields complex mixtures of positional isomers. Accurate structural elucidation is paramount, as a simple shift of a fluorine atom from the C-5 to the C-7 position can drastically alter pharmacological profiles [2].
This guide provides an objective comparison of spectroscopic techniques used to characterize fluorinated tetralones, offering field-proven protocols and highlighting the causality behind specific analytical workflows to ensure scientific integrity.
Comparative Analysis of Spectroscopic Techniques
When characterizing fluorinated tetralones, researchers must choose the most efficient analytical techniques to resolve structural ambiguity. Below is a comparative evaluation of the primary spectroscopic alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy vs. X-Ray Crystallography
While X-ray crystallography provides definitive 3D structural proof (especially for identifying tautomeric forms like the chelated cis-enol form in trifluoroacetylated derivatives [1]), it requires high-quality single crystals, which are often difficult to grow for oily or low-melting fluorinated tetralones.
-
The NMR Advantage: Multi-nuclear NMR (
H, C, F) offers a rapid, solution-state alternative. Specifically, F NMR is highly sensitive to the local electronic environment, boasting a massive chemical shift range (>300 ppm) that easily distinguishes between mono-, di-, and trifluorinated species without background interference from the solvent or non-fluorinated impurities. -
Advanced 2D NMR (
H- F HOESY): To determine the exact regiochemistry (e.g., differentiating 5-fluoro-1-tetralone from 6-fluoro-1-tetralone), scalar coupling ( -coupling) can be ambiguous due to complex overlapping multiplets in the aromatic region. Heteronuclear Overhauser Effect Spectroscopy (HOESY) relies on through-space dipole-dipole relaxation rather than through-bond coupling. This provides unequivocal proof of spatial proximity between the fluorine atom and adjacent protons.
High-Resolution Mass Spectrometry (HRMS) vs. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
HRMS (ESI-TOF): Essential for confirming the molecular formula. The exact mass can differentiate a monofluorinated tetralone (
) from an unreacted precursor or an over-fluorinated byproduct. However, HRMS cannot distinguish between positional isomers (e.g., 5-fluoro vs. 7-fluoro), as they have identical masses. -
FT-IR: While less useful for exact regiochemistry, FT-IR is highly effective for confirming the integrity of the ketone functional group. The highly electronegative fluorine atom exerts an inductive pull that shifts the carbonyl stretching frequency (
) higher compared to non-fluorinated tetralones.
Decision tree for selecting spectroscopic techniques based on structural ambiguity.
Quantitative Data Presentation
The following table summarizes the comparative performance and typical data outputs for these techniques when analyzing fluorinated dihydronaphthalenones.
Table 1: Comparative Performance of Spectroscopic Techniques for Fluorinated Tetralones
| Analytical Technique | Primary Utility | Resolution of Positional Isomers | Typical Data Signature (e.g., 5,7-Difluoro-1-tetralone) | Limitations |
| Fluorine count, purity | Moderate (Chemical shifts vary) | Requires 2D NMR for absolute regiochemistry. | ||
| Spatial regiochemistry | High (Definitive) | Cross-peaks between F at C-5 and H at C-6. | Lower sensitivity; requires high sample concentration. | |
| HRMS (ESI) | Molecular formula | Low (Isomers have same mass) | Cannot distinguish positional isomers. | |
| FT-IR | Functional group ID | Low | Broad peaks; C-F stretch often overlaps with fingerprint region. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal check to prevent downstream analytical failures.
Protocol 1: Electrophilic Fluorination of Tetralones using Selectfluor [3]
Causality: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is chosen over elemental fluorine gas or DAST due to its mild, bench-stable nature and its ability to act via a polar two-electron process, which is highly effective for enolates and activated aromatic systems [3]. Furthermore, this method avoids the harsh conditions that often lead to undesired superelectrophilic side-reactions [4].
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the starting tetralone in 10 mL of anhydrous acetonitrile under an inert argon atmosphere.
-
Activation: Add 1.2 equivalents of Selectfluor. Causality: A slight excess ensures complete conversion without promoting over-fluorination (di-fluorination), which is sterically and electronically hindered once the first strongly electron-withdrawing fluorine is installed.
-
Heating & Monitoring: Heat the mixture to 80°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).
-
Self-Validation Step: To ensure the reaction is complete and not just stalled, perform a crude
F NMR "spike test." Withdraw 0.1 mL of the reaction mixture, dilute with CDCl , and add a known trace amount of fluorobenzene ( -113.1 ppm) as an internal standard. The appearance of a new fluorinated product peak confirms successful C-F bond formation. -
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO
(to neutralize any generated HF), and extract with ethyl acetate (3 x 15 mL). -
Purification: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via silica gel flash chromatography.
Workflow for synthesis and spectroscopic validation of fluorinated tetralones.
Protocol 2: Advanced NMR Characterization ( H, F, and HOESY)
Causality: Fluorine nuclei in rigid aromatic systems exhibit notoriously long longitudinal relaxation times (
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 15-20 mg of the purified fluorinated tetralone in 0.6 mL of CDCl
. Self-Validation: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity, ruining the resolution of fine F- H coupling constants ( ). -
1D
F NMR Acquisition: Set the spectrometer frequency to the appropriate F channel (e.g., 376 MHz on a 400 MHz console).-
Critical Parameter: Set the relaxation delay (
) to at least 3.0 seconds. -
Referencing: Use trichlorofluoromethane (CFCl
) as an external standard ( 0.0 ppm) to ensure absolute chemical shift accuracy.
-
-
1D
H NMR Acquisition: Acquire the proton spectrum with F decoupling. Causality: Fluorine splits proton signals over multiple bonds ( , ). Decoupling simplifies the aromatic region, allowing for straightforward identification of standard proton-proton ( ) couplings. -
2D
H- F HOESY Setup:-
Select the standard HOESY pulse sequence.
-
Set the mixing time (
) to 400-600 ms. Causality: The heteronuclear Overhauser effect builds up slower than homonuclear NOE. A longer mixing time is required to observe the through-space correlation between the fluorine atom and the adjacent aromatic protons, which definitively locks in the regiochemistry.
-
-
Data Processing: Process the 2D matrix with a sine-bell squared apodization function to enhance the resolution of the cross-peaks.
References
Safety Operating Guide
8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one proper disposal procedures
Operational Safety and Disposal Protocol for 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
1. Chemical Identity & Mechanistic Hazard Profile this compound (commonly referred to as 8-Fluoro-6-methyl-1-tetralone) is a specialized fluorinated bicyclic intermediate utilized in advanced pharmaceutical drug development. Its molecular architecture combines a lipophilic tetralone core with a highly stable carbon-fluorine (C-F) bond. Proper handling and disposal require strict adherence to advanced chemical hygiene protocols to prevent severe environmental and occupational exposure.
Causality of Hazards:
-
Thermal Stability & PIC Generation: The C-F bond is exceptionally strong, possessing a bond dissociation energy of approximately 485 kJ/mol. Standard laboratory waste incineration typically operates between 800°C and 900°C, which is insufficient to completely mineralize this bond. Incomplete combustion at these lower temperatures leads to the formation of highly toxic fluorinated products of incomplete combustion (PICs) and corrosive hydrogen fluoride (HF) gas [1].
-
Dermal Penetration & Metabolic Stability: The lipophilic nature of the 3,4-dihydronaphthalen-1(2H)-one core facilitates rapid dermal absorption. Once absorbed, the fluorine substituent increases the molecule's metabolic stability, prolonging systemic exposure and increasing the risk of localized tissue damage or hepatotoxicity.
2. Step-by-Step Operational Disposal Protocol To ensure a self-validating safety system, every step of the disposal process must be verified against EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organics [2].
Phase 1: Segregation and Primary Containment
-
Isolate the Waste Stream: Never mix 8-Fluoro-6-methyl-1-tetralone waste with non-halogenated solvents. Mixing dilutes the halogen concentration, complicating the specific thermal destruction requirements and potentially violating waste acceptance criteria at disposal facilities.
-
Select Compatible Containment: Transfer liquid waste or dissolved residues into High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined drums. Avoid standard glass carboys for bulk liquid waste due to the risk of shattering and the potential for HF generation if trace moisture and extreme heat catalyze degradation.
-
Apply RCRA Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organic (Fluorinated)." Include the exact mass or volume of the compound to inform the downstream incinerator of the fluorine load.
Phase 2: High-Temperature Incineration
-
Verify Combustor Specifications: Contract only with permitted hazardous waste treatment, storage, and disposal facilities (TSDFs) that utilize high-temperature rotary kilns or liquid injection incinerators.
-
Thermal Destruction Parameters: Ensure the facility operates at temperatures exceeding 1,100°C (2,012°F) with a minimum gas residence time of 2.0 seconds [1]. This thermal threshold is non-negotiable for breaking the C-F bond and preventing the release of fluorinated PICs.
-
Post-Combustion Scrubbing: Validate that the incinerator is equipped with a wet caustic scrubber system (e.g., sodium hydroxide spray). As the molecule mineralizes, the fluorine is converted to HF gas, which must be immediately neutralized to sodium fluoride (NaF) and water before exhaust discharge.
3. Step-by-Step Spill Response & Remediation Methodology In the event of a localized spill during synthesis or transfer, immediate containment is critical to prevent aerosolization and surface contamination.
-
Establish Perimeter & Don PPE: Evacuate non-essential personnel. Responders must don NIOSH-approved half-face respirators with organic vapor/acid gas cartridges, splash goggles, and heavy-duty fluoropolymer or thick nitrile gloves[3]. Standard latex offers zero protection against the lipophilic tetralone core.
-
Suppress Aerosolization: If the compound is in a dry powder state, gently cover the spill with damp, inert absorbent material (e.g., vermiculite or diatomaceous earth) to prevent dust generation. If in solution, surround the spill with chemical absorbent booms.
-
Perform Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a sealable, wide-mouth HDPE container. Do not use combustible absorbents like sawdust, as they create a severe fire hazard when mixed with reactive organics.
-
Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8.0 - 9.0) to neutralize any trace acidic degradants, followed by a distilled water rinse. Collect all rinse water into the halogenated waste stream.
4. Quantitative Data Presentation The following table summarizes the critical operational parameters for handling and disposing of 8-Fluoro-6-methyl-1-tetralone.
| Parameter | Specification | Mechanistic Rationale |
| Thermal Destruction Temp. | > 1,100°C (2,012°F) | Cleaves the ~485 kJ/mol C-F bond, preventing toxic fluorinated PICs [1]. |
| Combustion Residence Time | ≥ 2.0 seconds | Ensures complete oxidation of the stable aromatic tetralone core. |
| Primary Containment | HDPE or PTFE-lined | Prevents solvent leaching and resists potential HF degradation. |
| Spill Neutralization pH | 8.0 - 9.0 (Mild Alkaline) | Neutralizes trace acidic byproducts without causing exothermic reactions. |
| Glove Material | Fluoropolymer / Thick Nitrile | Blocks rapid dermal penetration driven by the lipophilic bicyclic structure [3]. |
5. Disposal Workflow Visualization
Disposal workflow for 8-Fluoro-6-methyl-1-tetralone via high-temp incineration and HF scrubbing.
6. References
-
Title: Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. Source: Federal Register (US EPA). URL: [Link]
-
Title: Identification and Listing of Hazardous Waste - 40 CFR Part 261. Source: US Environmental Protection Agency (EPA). URL: [Link]
-
Title: Personal Protective Equipment - 29 CFR 1910.132. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
Personal protective equipment for handling 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Topic: Personal protective equipment for handling 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one Audience: Researchers, scientists, and drug development professionals. Format: Operational Safety & Logistics Guide.
Executive Safety Summary
Compound Class: Fluorinated Tetralone Derivative Primary Application: Pharmaceutical intermediate (building block for polycyclic bioactive scaffolds).
As a Senior Application Scientist, I emphasize that while specific toxicological data for This compound may be limited in public repositories, its structural analogs (fluorinated tetralones) dictate a strict safety protocol. We treat this compound as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory) . The presence of the fluorine atom at the C8 position increases lipophilicity, potentially enhancing dermal absorption relative to non-halogenated tetralones.
Core Directive: Treat as a potent sensitizer. All handling must prevent inhalation of dust/aerosols and direct dermal contact.
Hazard Identification & Risk Assessment
Based on GHS Classification of structural analogs (e.g., 6-Fluoro-1-tetralone, 8-Fluoro-6-methoxy-1-tetralone).
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not touch mouth/face. Wash hands immediately after doffing gloves. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] | Double-gloving recommended for prolonged handling. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] | Chemical splash goggles are mandatory; face shield for >5g scale. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | Zero-tolerance for open-bench handling. Use a fume hood. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. If one barrier fails, a secondary barrier exists.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Primary: Nitrile (0.11 mm)Secondary: Nitrile (0.11 mm) or Laminate (Silver Shield) for >10g | Fluorinated aromatics can permeate standard latex. Nitrile provides broad chemical resistance. Double gloving creates a visual breach indicator (if outer glove tears). |
| Eye/Face Protection | Standard: Chemical Splash Goggles (ANSI Z87.1)High Volume: + Face Shield | Safety glasses with side shields are insufficient for powders or liquids that may splash. Goggles seal the ocular cavity against vapors. |
| Respiratory Protection | In Hood: None required (Sash at 18")Outside Hood: N95 or P100 Respirator | Engineering controls (fume hood) are the primary defense. Respirators are a contingency for spill cleanup only. |
| Body Protection | Standard: Cotton Lab Coat (Buttoned)High Hazard: Tyvek® Sleeves | Synthetic clothing (polyester) can melt into skin if a fire occurs. Cotton is fire-resistant. Sleeves cover the wrist-glove gap. |
Operational Handling Procedures
A. Weighing & Transfer (The Critical Control Point)
Most exposure incidents occur during the transfer of solids due to static-induced aerosolization.
-
Engineering Setup:
-
Place the analytical balance inside the chemical fume hood or a powder containment enclosure.
-
If the balance is external, use a "static-free" transfer funnel and a disposable weighing boat.
-
-
Anti-Static Protocol:
-
Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Tetralones are organic solids that accumulate static charge, causing "jumping" of particles.
-
-
Transfer Logic:
-
Do not use a metal spatula if the compound is potentially reactive (though tetralones are generally stable, ceramic or PTFE-coated tools prevent metal contamination).
-
Solvent Trap: Have a pre-weighed flask with the reaction solvent ready. Transfer the solid immediately into the solvent to suppress dust generation.
-
B. Reaction Setup
-
Dissolution: Add solvent slowly down the side of the flask to wash residual powder into the bulk liquid.
-
Inert Atmosphere: Purge the headspace with Nitrogen or Argon. While not strictly pyrophoric, fluorinated ketones can degrade or form peroxides over long durations; inert gas preserves purity.
C. Waste Disposal
Strict segregation is required due to the halogen (Fluorine) content.
-
Stream: Halogenated Organic Waste.
-
Protocol: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as this may induce exothermic decomposition.
-
Labeling: Clearly mark "Contains Fluorinated Organics" to alert waste handlers.
Visual Workflows
Workflow 1: Safe Weighing Logic
This diagram illustrates the decision-making process for handling the solid compound to minimize exposure.
Caption: Decision tree for weighing this compound to prevent dust inhalation.
Workflow 2: Spill Response Mechanism
Immediate actions to take if the containment is breached.[3]
Caption: Step-by-step spill response protocol distinguishing between minor lab spills and major incidents.
Emergency Response Data
Keep this section printed and visible near the workspace.
-
Inhalation: Move victim to fresh air immediately.[2] If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (ethanol/methanol) as it may increase skin absorption of the tetralone.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present and easy to do.
-
Fire: Use Carbon Dioxide (CO2), Dry Chemical, or Foam.[4] Do not use a solid water stream , as this may scatter the burning organic material.
References
-
PubChem. 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (Compound Summary). National Library of Medicine. [Link]
-
NJ Department of Health. Hazardous Substance Fact Sheet: Fluorine (General Handling Guidelines).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
